Product packaging for 4-Ethylresorcinol(Cat. No.:CAS No. 2896-60-8)

4-Ethylresorcinol

Numéro de catalogue: B1360110
Numéro CAS: 2896-60-8
Poids moléculaire: 138.16 g/mol
Clé InChI: VGMJYYDKPUPTID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethylresorcinol is a member of resorcinols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1360110 4-Ethylresorcinol CAS No. 2896-60-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJYYDKPUPTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062689
Record name 4-Ethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-60-8
Record name 4-Ethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2896-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLRESORCINOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 4-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Ethylresorcinol mechanism of action in melanogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 4-Ethylresorcinol in Melanogenesis

Introduction

Melanogenesis, the complex biochemical process of melanin synthesis, is the primary determinant of skin, hair, and eye pigmentation. This process occurs within specialized organelles called melanosomes in melanocytes and is regulated by a cascade of enzymatic reactions and signaling pathways. The key regulatory enzyme in this process is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps of converting L-tyrosine to dopaquinone. Subsequent steps involve other enzymes such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). The expression of these melanogenic enzymes is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF). This compound, a derivative of resorcinol, has emerged as a highly effective hypopigmenting agent. This guide elucidates its multifaceted mechanism of action, detailing its influence on enzymatic activity, gene expression, and intracellular signaling pathways.

Core Mechanism 1: Potent and Direct Tyrosinase Inhibition

The principal mechanism by which this compound exerts its hypopigmenting effect is through the direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Unlike many other depigmenting agents, resorcinol derivatives are characterized as competitive inhibitors, binding to the enzyme's active site and preventing the substrate (L-tyrosine) from binding.[2] This direct enzymatic inhibition is a rapid and efficient means of halting melanin production.

Numerous studies have quantified the inhibitory potency of this compound and its analogs, consistently demonstrating their superiority over other well-known agents like kojic acid, arbutin, and hydroquinone.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater effectiveness.

Table 1: Comparative Tyrosinase Inhibitory Activity (IC50)
CompoundEnzyme SourceIC50 ValueReference
This compound Melan-a cell tyrosinase21.1 µM[4]
4-n-Butylresorcinol Human Tyrosinase21 µmol/L[3]
4-Hexylresorcinol Human Tyrosinase94 µmol/L[5]
Kojic Acid Human Tyrosinase~500 µmol/L[3]
Arbutin Human Tyrosinase>5000 µmol/L (millimolar range)[3]
Hydroquinone Human TyrosinaseWeak inhibitor (millimolar range)[3]

Note: 4-n-Butylresorcinol is a closely related and frequently studied analog, often used to demonstrate the high efficacy of the 4-alkylresorcinol class.

Core Mechanism 2: Modulation of Melanogenic Gene and Protein Expression

Beyond direct enzyme inhibition, this compound modulates the expression of key genes and proteins involved in the melanogenic cascade.

Downregulation of Tyrosinase-Related Protein 2 (TRP-2)

A significant finding is that this compound attenuates both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2).[4] TRP-2, also known as dopachrome tautomerase (DCT), catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) within the melanin synthesis pathway. By suppressing TRP-2 expression, this compound disrupts a later stage of melanogenesis.[4]

Effects on Tyrosinase and TRP-1 Expression

Interestingly, studies have shown that this compound does not significantly affect the gene expression of tyrosinase or TRP-1.[4] In some cases, an increase in the protein expression level of tyrosinase has been observed.[4] However, this increase in enzyme quantity is effectively negated by the compound's potent direct inhibitory action on the enzyme's activity, resulting in an overall decrease in melanin synthesis.[4]

Table 2: Effect of this compound on Melanogenic Gene Expression
Gene TargetEffect on mRNA ExpressionReference
Tyrosinase (TYR)Unaffected[4]
TRP-1Unaffected[4]
TRP-2Significantly Attenuated[4]

Core Mechanism 3: Regulation of Upstream Signaling Pathways

This compound's influence extends to the upstream signaling cascades that control the transcription of melanogenic genes. The primary pathway affected is the cAMP/PKA signaling axis.

Suppression of the cAMP/PKA Pathway

The binding of signaling molecules like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) typically activates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP).[6] This in turn activates Protein Kinase A (PKA). Studies show that this compound can inhibit this cascade by reducing intracellular cAMP levels, with one study noting an inhibition of about 25%.[4] This reduction in cAMP leads to decreased PKA activity.[7]

Inhibition of CREB and Downregulation of MITF

Activated PKA normally phosphorylates the cAMP Response Element-Binding protein (CREB).[6] Phosphorylated CREB (p-CREB) then acts as a transcription factor, promoting the expression of MITF, the master regulator of melanogenic genes.[8][9] By suppressing the cAMP/PKA pathway, this compound leads to reduced CREB phosphorylation.[7] This prevents the activation of MITF, subsequently suppressing the expression of its downstream target genes: tyrosinase, TRP-1, and TRP-2.[7][10]

It is noteworthy that this compound's depigmenting effects do not appear to involve the p38 MAPK, PI3K, or ERK signaling pathways.[4]

G cluster_pathway cAMP/PKA Signaling Pathway cluster_inhibitor aMSH α-MSH MC1R MC1R aMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Promotes Transcription Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Genes Activates Melanin Melanin Synthesis Genes->Melanin Leads to Inhibitor This compound Inhibitor->cAMP Reduces Level Inhibitor2 This compound Inhibitor2->Genes Suppresses TRP-2

Caption: Signaling pathway of melanogenesis inhibited by this compound.

Core Mechanism 4: Antioxidant Activity

In addition to its direct effects on the melanogenesis pathway, this compound also possesses antioxidative properties, specifically by inhibiting lipid peroxidation.[4] Oxidative stress from factors like UV radiation is a known trigger for melanogenesis. By scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, this compound helps protect skin cells from oxidative damage, thereby indirectly contributing to its overall hypopigmentary effect.[11]

G Tyrosinase Tyrosinase Enzyme Melanin Melanin Tyrosinase->Melanin Substrate L-Tyrosine Substrate->Tyrosinase cAMP cAMP Pathway MITF MITF Transcription cAMP->MITF TRP2 TRP-2 Gene Expression MITF->TRP2 TRP2->Melanin ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Induces OxidativeStress->Melanin Induces Ethylresorcinol This compound Ethylresorcinol->Tyrosinase Competitive Inhibition Ethylresorcinol->cAMP Suppression Ethylresorcinol->TRP2 Downregulation Ethylresorcinol->OxidativeStress Antioxidant Effect

Caption: Summary of this compound's multi-target mechanism of action.

Experimental Protocols

The mechanisms described above have been elucidated through a series of standardized in vitro experiments.

Cell Culture
  • Cell Lines: Non-tumorigenic murine melanocyte cell lines (e.g., melan-a) or mouse melanoma cells (e.g., B16F10) are commonly used.[4][7] These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and sometimes growth factors like phorbol 12-myristate 13-acetate (TPA) for melan-a cells. Cells are maintained in a humidified incubator at 37°C with 5-10% CO2.

Tyrosinase Activity Assay
  • Cell-Free Assay: Mushroom or human tyrosinase is used. The enzyme is incubated with various concentrations of this compound. The substrate, L-DOPA, is then added. The rate of dopachrome formation is measured spectrophotometrically at ~475 nm. The concentration of the inhibitor that reduces enzyme activity by 50% is calculated as the IC50 value.[3][12]

  • Cellular Assay: Cultured melanocytes are treated with this compound for a specified period. Cells are then lysed, and the protein content is normalized. The cell lysate is incubated with L-DOPA, and the formation of dopachrome is measured as described above to determine the intracellular tyrosinase activity.[7]

Melanin Content Assay
  • Melanocytes are cultured and treated with this compound. After treatment, cells are harvested, washed with PBS, and counted. The cell pellet is then dissolved in a solution of NaOH (e.g., 1N NaOH) at an elevated temperature (e.g., 80°C) to solubilize the melanin. The absorbance of the resulting solution is measured at ~405 nm. Melanin content is often normalized to the total protein content or cell number.[7][13]

Western Blot Analysis
  • To determine the effect on protein expression, treated cells are lysed to extract total protein. Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control like β-actin). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added. A chemiluminescent substrate is used to visualize the protein bands, which are then quantified using densitometry software.[4]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
  • To analyze gene expression, total RNA is first extracted from treated cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR amplification using specific primers for the genes of interest (e.g., TYR, TRP1, TRP2). The amplified PCR products are separated by agarose gel electrophoresis and visualized. Quantitative PCR (qPCR) is often used for more precise measurement of gene expression levels.[4]

Intracellular cAMP Assay

  • Cellular cAMP levels are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Melanocytes are treated with this compound, then lysed. The lysates are processed according to the manufacturer's protocol, and cAMP concentrations are determined by measuring absorbance on a microplate reader.[4][14]

G cluster_assays Downstream Assays start Start: Culture Melanocytes (e.g., B16F10) treat Treat cells with This compound (various concentrations) start->treat harvest Harvest Cells & Prepare Lysates/RNA treat->harvest melanin Melanin Content Assay harvest->melanin tyrosinase Cellular Tyrosinase Activity Assay harvest->tyrosinase western Western Blot (Protein Expression) harvest->western rtpcr RT-PCR (mRNA Expression) harvest->rtpcr cAMP cAMP Assay harvest->cAMP end End: Data Analysis & Mechanism Elucidation melanin->end tyrosinase->end western->end rtpcr->end cAMP->end

Caption: General experimental workflow for investigating this compound's effects.

References

4-Ethylresorcinol: A Technical Guide to its Tyrosinase Inhibitory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethylresorcinol has emerged as a potent tyrosinase inhibitor, demonstrating significant potential for applications in dermatology and cosmetology, particularly in the management of hyperpigmentation. This technical guide provides an in-depth overview of the core scientific principles underlying its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This compound exerts its effects through a dual mechanism: direct competitive inhibition of the tyrosinase enzyme and the downregulation of key melanogenic proteins, including Tyrosinase-Related Protein 2 (TRP-2). This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel skin lightening and depigmenting agents.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Kinetic studies have characterized it as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and being converted into melanin precursors.

In addition to its direct enzymatic inhibition, this compound also modulates the expression of crucial melanogenesis-related proteins. Notably, it has been shown to attenuate the protein expression of Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in the later stages of melanin synthesis.[1] This dual-pronged approach of both inhibiting the key enzyme and reducing the expression of related proteins contributes to its efficacy as a hypopigmenting agent.

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps (involving TRP-2) Tyrosinase Tyrosinase (Enzyme) Four_Ethylresorcinol This compound Four_Ethylresorcinol->Tyrosinase Competitive Inhibition TRP2 TRP-2 Four_Ethylresorcinol->TRP2 Downregulates Expression

Caption: Signaling pathway of this compound's inhibition of melanogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related resorcinol derivatives as tyrosinase inhibitors.

Table 1: Tyrosinase Inhibition Data
CompoundIC50 (µM)Inhibition TypeKi (µM)Source
This compound 21.1CompetitiveNot Reported[2]
4-Butylresorcinol21CompetitiveNot Reported
4-Hexylresorcinol94CompetitiveNot Reported
Kojic Acid (Reference)~500CompetitiveNot Reported

Note: While the competitive inhibition of this compound is established, a specific Ki value has not been reported in the reviewed literature.

Table 2: Cellular Efficacy of this compound and Resorcinol
AssayCell LineCompoundConcentrationEffectSource
Melanin ContentB16-F10 MelanomaResorcinol0.5 mM~10.2% reduction[3]
Melanin ContentB16-F10 MelanomaResorcinol1.0 mM~19.5% reduction[3]
Melanin ContentB16-F10 MelanomaResorcinol1.5 mM~29.8% reduction[3]
Melanin ContentB16-F10 MelanomaResorcinol2.0 mM~31.7% reduction[3]
TRP-2 Protein ExpressionMelan-a CellsThis compound10 µMNoticeable reduction[1]
TRP-2 Protein ExpressionMelan-a CellsThis compound40 µMSignificant reduction[1]

Note: Dose-response data for melanin inhibition is provided for the parent compound, resorcinol, as specific dose-response data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Mushroom Tyrosinase Inhibition Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors.

Experimental Workflow:

Tyrosinase_Assay_Workflow A Prepare Reagents: - Mushroom Tyrosinase Solution - L-DOPA Solution - Phosphate Buffer (pH 6.8) - this compound (Test Compound) - Kojic Acid (Positive Control) B Add this compound/Control to 96-well plate A->B C Add Tyrosinase Solution and pre-incubate B->C D Initiate reaction by adding L-DOPA Solution C->D E Incubate at 37°C D->E F Measure absorbance at 492 nm (Dopachrome formation) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer (pH 6.8).

    • Prepare serial dilutions of this compound and a reference inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the test compound or control.

    • Add the mushroom tyrosinase solution to each well and pre-incubate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).

    • Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay measures the inhibitory effect of a compound on tyrosinase activity within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 melanoma cells in a suitable culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and a protease inhibitor cocktail on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Tyrosinase Activity Measurement:

    • Determine the protein concentration of each cell lysate.

    • In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution in a phosphate buffer (pH 6.8).

    • Incubate the plate at 37°C for a specific time to allow for the conversion of L-DOPA to dopachrome.

    • Measure the absorbance at 492 nm.

  • Data Normalization:

    • Normalize the tyrosinase activity to the total protein concentration for each sample.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by cells after treatment with a test compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat B16F10 cells with this compound as described in the cellular tyrosinase activity assay.

  • Melanin Extraction:

    • After treatment, wash the cells with PBS and harvest them.

    • Pellet the cells by centrifugation.

    • Solubilize the melanin pellet in a solution of NaOH (e.g., 1N NaOH) by heating at a specific temperature (e.g., 80°C) for a defined time (e.g., 1 hour).

  • Quantification:

    • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

    • Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.

    • Normalize the melanin content to the cell number or total protein content.

Conclusion

This compound stands out as a highly effective tyrosinase inhibitor with a well-defined competitive mechanism of action, further augmented by its ability to downregulate TRP-2 expression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential in dermatological and cosmetic applications. Future research should focus on determining its inhibition constant (Ki) to provide a more complete kinetic profile and on conducting further in vivo studies to fully elucidate its clinical efficacy and safety.

References

Synthesis of 4-Ethylresorcinol from 2,4-Dihydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-ethylresorcinol from 2,4-dihydroxyacetophenone. This compound is a valuable compound with applications in the pharmaceutical and cosmetic industries, known for its depigmenting and antioxidant properties.[1][2] This document details key methodologies, including catalytic hydrogenation, Clemmensen reduction, and Wolff-Kishner reduction, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to Synthetic Pathways

The conversion of 2,4-dihydroxyacetophenone to this compound involves the reduction of a ketone functional group to a methylene group. The principal methods to achieve this transformation are catalytic hydrogenation and classical named reactions such as the Clemmensen and Wolff-Kishner reductions. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate compatibility, yield, and environmental impact.

Core Synthetic Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is an effective and scalable method for the reduction of the acetyl group in 2,4-dihydroxyacetophenone. This method is often favored in industrial settings due to its efficiency and the use of recyclable catalysts.

Experimental Protocol:

A detailed experimental procedure for the catalytic hydrogenation of 2,4-dihydroxyacetophenone is as follows:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a condenser, an addition funnel, and a mechanical stirrer.

  • Catalyst and Solvent Addition: To the flask, 15.2 g of a 1:1 combination of Raney Nickel and Nickel supported on silica is added, followed by 100 ml of a 1:1 ethanol-water mixture.

  • Reaction Initiation: The mixture is heated to reflux.

  • Substrate Addition: A solution of 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water-ethanol mixture and 10 ml of acetic acid is placed in the addition funnel and added dropwise to the refluxing catalyst suspension.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is filtered to remove the catalyst. The filtrate, a pale yellow solution, is concentrated under vacuum to yield a solid.

  • Purification: The solid is recrystallized from 1,2-dichloroethane to give pure this compound.[3]

This process reportedly achieves an 80% isolated yield, with the unreacted starting material being recoverable for recycling.[3]

Quantitative Data for Catalytic Hydrogenation:

ParameterValueReference
Starting Material2,4-Dihydroxyacetophenone[3]
CatalystRaney Nickel and Ni on Silica (1:1)[3]
SolventsEthanol, Water, Acetic Acid[3]
Reaction TemperatureReflux[3]
Isolated Yield80%[3]
Purification MethodRecrystallization from 1,2-dichloroethane[3]
Clemmensen Reduction

The Clemmensen reduction is a classic method for the deoxygenation of ketones using zinc amalgam and concentrated hydrochloric acid.[4][5][6][7] This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions.

Experimental Protocol:

A typical experimental protocol for the Clemmensen reduction of 2,4-dihydroxyacetophenone (resacetophenone) is as follows:

  • Reaction Setup: 50 g of 2,4-dihydroxyacetophenone is treated with 200 g of zinc amalgam in 600 ml of 15% hydrochloric acid.

  • Reaction Control: The reaction can be vigorous; heating is stopped if the reaction becomes too rapid and then resumed for approximately 3 hours with periodic additions of concentrated acid.

  • Extraction: The clear yellowish liquid is decanted from the remaining zinc, saturated with sodium chloride, and extracted with ether.

  • Isolation and Purification: The ethereal extract is evaporated, yielding a slightly yellowish liquid that solidifies upon standing. The crude product can be recrystallized from chloroform to yield pure this compound.[8]

Yields for the Clemmensen reduction have been reported to be as high as 82%.[9] However, a major drawback of this method is the use of toxic mercury compounds.[9]

Quantitative Data for Clemmensen Reduction:

ParameterValueReference
Starting Material2,4-Dihydroxyacetophenone (Resacetophenone)[8]
ReagentsZinc Amalgam, Hydrochloric Acid[8][9]
Reaction Time~3 hours[8]
Reported Yieldup to 82%[9]
Purification MethodRecrystallization from chloroform[8]
Wolff-Kishner Reduction

The Wolff-Kishner reduction provides an alternative under basic conditions, making it suitable for substrates that are sensitive to strong acids.[7][10][11] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the corresponding alkane.[10][12][13]

General Experimental Workflow:

  • Hydrazone Formation: 2,4-dihydroxyacetophenone is reacted with hydrazine to form the corresponding hydrazone.

  • Reduction: The hydrazone is then heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[12] The decomposition of the hydrazone anion leads to the formation of a carbanion, which is subsequently protonated to yield this compound.[12]

While specific yield data for the Wolff-Kishner reduction of 2,4-dihydroxyacetophenone is not as readily available in the provided context, it remains a viable synthetic route. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation after hydrazone formation, can significantly shorten reaction times and improve yields.[11][14]

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Catalytic_Hydrogenation_Pathway 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone This compound This compound 2,4-Dihydroxyacetophenone->this compound + H2, Raney Ni/Ni-Silica Ethanol/Water, Acetic Acid, Reflux Clemmensen_Reduction_Pathway 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone This compound This compound 2,4-Dihydroxyacetophenone->this compound Zn(Hg), HCl Wolff_Kishner_Reduction_Pathway 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Hydrazone Intermediate Hydrazone Intermediate 2,4-Dihydroxyacetophenone->Hydrazone Intermediate + H2NNH2 This compound This compound Hydrazone Intermediate->this compound KOH, Heat General_Experimental_Workflow Start Start: 2,4-Dihydroxyacetophenone Reaction Reduction Reaction (Catalytic Hydrogenation, Clemmensen, or Wolff-Kishner) Start->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Isolation Isolation of Crude Product (e.g., Solvent Evaporation) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification End Final Product: this compound Purification->End

References

Chemical and physical properties of 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Ethylresorcinol for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound, a resorcinol derivative with significant applications in the cosmetic and pharmaceutical industries.

Chemical Properties

This compound, with the IUPAC name 4-ethylbenzene-1,3-diol, is a synthetic organic compound.[1][2] It belongs to the resorcinol family, characterized by two hydroxyl groups attached to a benzene ring.[1] The addition of an ethyl group at the fourth carbon enhances its stability and performance in various formulations.[1] It is recognized for its role as a skin-lightening agent and as an intermediate in the synthesis of dyes and antioxidants.[3]

PropertyValueSource
Molecular Formula C8H10O2[3][4][5]
Molecular Weight 138.16 g/mol [6]
CAS Number 2896-60-8[3][4][6]
InChI Key VGMJYYDKPUPTID-UHFFFAOYSA-N[3][5]
Canonical SMILES CCC1=C(C=C(C=C1)O)O[3][5]
pKa 10.06 ± 0.10 (Predicted)[7]
LogP (o/w) 1.731 (est)[8]

Physical Properties

This compound typically appears as a white to pale brown or light yellow crystalline solid.[2][3] It may have a faint phenolic odor.[3]

PropertyValueSource
Melting Point 95-98 °C[6][7]
Boiling Point 273.00 to 274.00 °C @ 760.00 mm Hg (est)[8]
155 °C @ 10 mmHg[7][9]
Flash Point 134.4 °C (est)[8]
Vapor Pressure 0.003000 mmHg @ 25.00 °C (est)[8]
Water Solubility 5520 mg/L @ 25 °C (est)[8]
Solubility Soluble in alcohol and methanol.[3][8][9] In DMSO, solubility is 100 mg/mL (723.77 mM), requiring ultrasonic assistance.[4][10]

Experimental Protocols

Synthesis of this compound

Method 1: Reduction of 2,4-dihydroxy acetophenone

This method involves the reduction of 2,4-dihydroxy acetophenone to yield this compound.[11]

  • Apparatus: A three-necked round bottom flask equipped with a condenser, addition funnel, and mechanical stirrer.

  • Reagents:

    • Raney Nickel and Ni supported on silica (50:50 combination): 15.2 g

    • Ethanol:water (50:50 mixture): 100 ml

    • 2,4-dihydroxy acetophenone: 15.2 g

    • Water:ethanol mixture: 100 ml

    • Acetic acid: 10 ml

    • 1,2-dichloroethane for crystallization.

  • Procedure:

    • Add the Raney Nickel and Ni-silica combination to the flask.

    • Add 100 ml of the 50:50 ethanol:water mixture and heat the reaction to reflux.

    • Dissolve the 2,4-dihydroxy acetophenone in 100 ml of the water:ethanol mixture and 10 ml of acetic acid. Place this solution in the addition funnel.

    • Slowly add the 2,4-dihydroxy acetophenone solution dropwise to the refluxing mixture.

    • After the addition is complete, filter the reaction mixture through a Millipore filter to obtain a pale yellow solution.

    • Concentrate the solution in vacuo to yield a solid.

    • Crystallize the solid from 1,2-dichloroethane to obtain this compound. This process has an isolated yield of approximately 80%.[11]

Method 2: Clemmensen Reduction of Resacetophenone

This procedure utilizes a zinc amalgam and hydrochloric acid for the reduction.[12]

  • Reagents:

    • Resacetophenone: 50 g

    • Zinc amalgam: 200 g

    • 15% Hydrochloric acid: 600 ml

    • Concentrated hydrochloric acid

    • Common salt

    • Ether

    • Chloroform for crystallization.

  • Procedure:

    • Treat 50 g of resacetophenone with 200 g of zinc amalgam and 600 ml of 15% hydrochloric acid.

    • If the reaction becomes too vigorous, temporarily stop heating.

    • Continue heating for about 3 hours, frequently adding concentrated hydrochloric acid.

    • Decant the clear yellowish liquid from the zinc.

    • Saturate the liquid with common salt and extract with ether.

    • Evaporate the ethereal extract. The remaining liquid will solidify.

    • Crystallize the solid from chloroform to yield pure this compound (approximately 44 g).[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[13]

  • Column: Newcrom R1 or C18 HPLC column.[13]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[13]

  • Mass-Spec (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.[13]

  • UPLC Applications: Smaller 3 µm particle columns are available for faster UPLC applications.[13] This method is scalable and can be used for preparative separation to isolate impurities.[13]

Biological Activity and Mechanism of Action

This compound exhibits notable anti-hyperpigmentation and antioxidant properties.[4] Its primary mechanism of action in cosmetics is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3] This leads to a reduction in the appearance of dark spots and hyperpigmentation.[3]

Studies have shown that this compound can:

  • Inhibit the expression of tyrosinase-related protein 2 (TRP-2).[4][14]

  • Reduce the levels of cyclic AMP (cAMP).[4][14]

  • Inhibit the activities of protein kinase A (PKA) and tyrosinase in Melan-a cells.[4][14]

  • Inhibit lipid peroxidation, demonstrating antioxidant effects, with an IC50 of 38.4 μM in mouse liver microsomes.[4][14]

The hypopigmentary effects of this compound are associated with the regulation of downstream proteins in the PKA pathway.[15]

Melanin Synthesis Inhibition Pathway

The following diagram illustrates the signaling pathway involved in the inhibition of melanin synthesis by this compound.

Melanin_Inhibition_Pathway This compound This compound PKA_Activity PKA Activity This compound->PKA_Activity inhibits cAMP_Levels cAMP Levels This compound->cAMP_Levels inhibits Tyrosinase_Activity Tyrosinase Activity This compound->Tyrosinase_Activity inhibits TRP-2_Expression TRP-2 Expression This compound->TRP-2_Expression inhibits PKA_Activity->Tyrosinase_Activity cAMP_Levels->PKA_Activity Melanin_Synthesis Melanin Synthesis Tyrosinase_Activity->Melanin_Synthesis TRP-2_Expression->Melanin_Synthesis

Caption: Signaling pathway of this compound in melanin synthesis inhibition.

Experimental Workflows

In Vitro Analysis of Anti-Hyperpigmentary Effects

The following workflow outlines the key in vitro assays used to characterize the biological activity of this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays Cell_Culture Melan-a Cell Culture Treatment Treatment with this compound (10-40 μM for 5 days) Cell_Culture->Treatment Western_Blot Western Blot Analysis (TRP-2 Protein Expression) Treatment->Western_Blot cAMP_Assay cAMP Assay Treatment->cAMP_Assay PKA_Assay PKA Activity Assay Treatment->PKA_Assay Tyrosinase_Assay Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Lipid_Peroxidation Lipid Peroxidation Assay (Mouse Liver Microsomes) Treatment->Lipid_Peroxidation

Caption: Workflow for in vitro analysis of this compound's biological effects.

References

4-Ethylresorcinol: A Technical Guide to its Mechanism of Melanin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanin synthesis, or melanogenesis, is a complex physiological process responsible for pigmentation in skin, hair, and eyes. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and solar lentigines. The primary rate-limiting enzyme in this cascade is tyrosinase. Consequently, the inhibition of tyrosinase is a principal strategy in the development of depigmenting agents. 4-Ethylresorcinol has emerged as a highly potent inhibitor of melanin synthesis. This technical guide provides an in-depth review of its mechanism of action, supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and research workflows.

Mechanism of Action

This compound exerts its hypopigmenting effects through a multi-faceted approach, primarily centered on the direct inhibition of key melanogenic enzymes and modulation of the upstream signaling cascade.

Direct Enzyme Inhibition

The principal mechanism of this compound is the direct, competitive inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By binding to the active site of tyrosinase, this compound effectively blocks substrate access, thereby preventing the synthesis of melanin precursors. Its resorcinol moiety, with a meta-dihydroxy configuration, is crucial for interacting with the copper ions in the enzyme's active site while resisting oxidation itself.[2]

Regulation of Melanogenic Gene Expression

Beyond direct enzyme inhibition, studies indicate that this compound can modulate the expression of genes involved in melanogenesis. Specifically, it has been shown to attenuate both the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2/DCT), an enzyme that functions later in the melanin synthesis pathway, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1]

Some evidence also suggests an indirect influence on the upstream signaling pathway. This compound has been observed to reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[1] A reduction in cAMP would lead to decreased activity of Protein Kinase A (PKA), which in turn would reduce the phosphorylation of cAMP Response Element-Binding Protein (CREB) and subsequent expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master transcriptional regulator of melanogenic genes, including TYR (tyrosinase), TRP-1, and TRP-2.[1][3] However, other studies have found that its hypopigmentary effect is independent of the ERK, Akt, or CREB signaling pathways, reinforcing direct tyrosinase inhibition as its primary mode of action.[4][5][6]

Melanogenesis_Inhibition cluster_upstream Upstream Signaling cluster_downstream Melanin Synthesis Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Dopachrome Dopachrome Dopaquinone->Dopachrome Melanin Melanin Dopachrome->Melanin Dopachrome->TRP2 Tyrosinase->Tyrosine Tyrosinase->LDOPA Inhibitor This compound Inhibitor->cAMP Reduces Level (Secondary) Inhibitor->Tyrosinase Direct Competitive Inhibition Inhibitor->TRP2 Downregulates Expression

Caption: Mechanism of this compound in the Melanogenesis Pathway.

Quantitative Efficacy Data

The potency of this compound and its analogs has been quantified in various in vitro models. The data consistently demonstrates superior inhibitory activity compared to other well-known depigmenting agents like kojic acid and arbutin.

Table 1: Tyrosinase Inhibition (IC₅₀ Values)

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

CompoundEnzyme SourceIC₅₀ Value (µM)Reference
This compound Melan-a cells21.1[1]
4-n-ButylresorcinolHuman Tyrosinase21[7][8]
4-n-ButylresorcinolMushroom Tyrosinase0.15 - 0.56[2]
4-HexylresorcinolHuman Tyrosinase94[8]
Kojic AcidHuman Tyrosinase~500[7]
ArbutinHuman Tyrosinase>5000[7]
HydroquinoneHuman Tyrosinase>4000[7]
Table 2: Inhibition of Melanin Production in Cell Models
CompoundCell ModelIC₅₀ Value (µM)Reference
4-n-ButylresorcinolMelanoDerm™13.5[7][8]
HydroquinoneMelanoDerm™< 40[7]
Kojic AcidMelanoDerm™> 400[7]
ArbutinMelanoDerm™> 5000[7]

Detailed Experimental Protocols

The evaluation of this compound's efficacy relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Molecular Analysis cluster_enzyme Cell-Free Enzyme Assay start Seed B16F10 Melanoma Cells culture Culture for 24h (DMEM, 10% FBS, 37°C, 5% CO₂) start->culture treat Treat with α-MSH (stimulant) & various concentrations of This compound for 48-72h culture->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability melanin Melanin Content Assay treat->melanin tyrosinase_cell Cellular Tyrosinase Activity treat->tyrosinase_cell lysis Cell Lysis & Protein Extraction treat->lysis western Western Blot Analysis (TYR, TRP-1, TRP-2, MITF) lysis->western qpcr qRT-PCR Analysis (Gene Expression) lysis->qpcr RNA Extraction enzyme_assay Mushroom Tyrosinase Assay enzyme_mix Mix Tyrosinase, L-DOPA, Buffer, and this compound enzyme_assay->enzyme_mix spectro Measure Absorbance at 475nm (Dopachrome formation) enzyme_mix->spectro

Caption: Standard experimental workflow for evaluating anti-melanogenic compounds.
Mushroom Tyrosinase Activity Assay (Cell-Free)

This assay directly measures the inhibitory effect of a compound on enzyme activity.

  • Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1) solution (e.g., 1000 units/mL in phosphate buffer).

    • Substrate: 10 mM L-DOPA solution in phosphate buffer.

    • Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).[9]

    • Test Compound: this compound dissolved in DMSO, with serial dilutions.

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 140 µL of L-DOPA solution and 40 µL of phosphate buffer.

    • Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution.

    • Incubate at 25°C.

  • Data Acquisition:

    • Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[10]

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated as: [(V_control - V_sample) / V_control] * 100.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

B16F10 Cell Culture and Treatment

Murine B16F10 melanoma cells are a standard model for studying melanogenesis.[11]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.[11]

  • Treatment Protocol:

    • Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and allow them to adhere for 24 hours.[12]

    • Replace the medium with fresh medium containing a melanogenesis stimulant (e.g., 100-200 nM α-Melanocyte-Stimulating Hormone, α-MSH).[12][13]

    • Concurrently, treat cells with various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 48 to 72 hours.[11][12]

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured cells.

  • Cell Harvesting: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and harvest by trypsinization or scraping.

  • Lysis: Pellet the cells by centrifugation. Solubilize the cell pellets in 1 N NaOH containing 10% DMSO.[11][12]

  • Incubation: Incubate the mixture at a high temperature (e.g., 65-80°C) for 1-2 hours to dissolve the melanin granules.[11][14]

  • Measurement: Measure the absorbance of the lysate at 405-490 nm using a microplate reader.[11][15]

  • Normalization: The melanin content can be normalized to the total protein content of each sample (determined by a BCA assay) to account for differences in cell number. The results are typically expressed as a percentage of the control group.

Western Blot Analysis for Melanogenic Proteins

This technique is used to determine the protein expression levels of key melanogenic enzymes and transcription factors.

  • Protein Extraction: Lyse the treated B16F10 cells using RIPA buffer containing a protease inhibitor cocktail.[14]

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel (e.g., 7.5-10%).[13]

  • Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[13]

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for Tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., GAPDH or β-actin).[13][14]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion

This compound stands out as a potent agent for inhibiting melanin synthesis. Its primary mechanism is the direct competitive inhibition of tyrosinase, an action further supported by its ability to downregulate the expression of TRP-2. The quantitative data consistently places it among the most effective tyrosinase inhibitors, significantly surpassing the potency of common cosmetic ingredients. The robust and reproducible experimental protocols outlined in this guide provide a clear framework for the continued investigation and validation of this compound and novel resorcinol derivatives in the fields of dermatology and drug development for hyperpigmentary disorders.

References

4-Ethylresorcinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, has emerged as a significant compound in the fields of dermatology and cosmetology, primarily for its potent skin-lightening properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological mechanism of this compound, with a focus on its application in modulating skin pigmentation. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Discovery and History

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is rooted in the broader history of resorcinol and its derivatives. Resorcinol (benzene-1,3-diol) was first prepared by the Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth in 1864. The exploration of resorcinol derivatives likely began in the early 20th century, with a focus on creating compounds with various industrial and medicinal applications.

One of the earliest documented methods for synthesizing 4-alkylresorcinols, including this compound, is the Clemmensen reduction of the corresponding acylresorcinol. A notable publication from 1930 in the Journal of the American Chemical Society describes the preparation of this compound from 2,4-dihydroxyacetophenone using amalgamated zinc and hydrochloric acid, achieving a high yield. This indicates that this compound was known and could be synthesized with high efficiency by the 1930s. Its application as a skin-lightening agent, however, is a more recent development, stemming from research into the inhibitory effects of phenolic compounds on melanogenesis.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the reduction of 2,4-dihydroxyacetophenone.

Experimental Protocol: Synthesis via Reduction of 2,4-Dihydroxyacetophenone

Materials:

  • 2,4-dihydroxyacetophenone

  • Raney Nickel and Nickel supported on silica (50:50 combination) or amalgamated zinc

  • Ethanol

  • Water

  • Acetic acid or Hydrochloric acid

  • 1,2-dichloroethane (for crystallization)

  • Three-necked round bottom flask

  • Condenser

  • Addition funnel

  • Mechanical stirrer

  • Filtration apparatus (e.g., Millipore filter)

  • Rotary evaporator

Procedure: [1]

  • Catalyst Preparation (for Raney Nickel method): In a three-necked round bottom flask equipped with a condenser, mechanical stirrer, and addition funnel, add 15.2 g of a 50:50 combination of Raney Nickel and Ni supported on silica.

  • Solvent Addition: Add 100 ml of a 50:50 mixture of ethanol and water to the flask.

  • Heating: Heat the mixture to reflux conditions.

  • Substrate Addition: Dissolve 15.2 g of 2,4-dihydroxyacetophenone in 100 ml of a water:ethanol mixture and add 10 ml of acetic acid. Place this solution in the addition funnel and add it dropwise to the refluxing catalyst mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Filtration: Once the reaction is complete, cool the mixture and filter it through a Millipore filter to remove the catalyst, yielding a pale yellow solution.

  • Concentration: Concentrate the solution in vacuo using a rotary evaporator to obtain a solid residue.

  • Crystallization: Recrystallize the solid from 1,2-dichloroethane to yield purified this compound. An isolated yield of approximately 80% can be expected.

  • Characterization: The structure and purity of the synthesized this compound can be confirmed using NMR, Gas Chromatography, IR, and Mass Spectroscopy.

Logical Relationship: Synthesis Workflow

G cluster_start Starting Material cluster_process Process cluster_reagents Reagents cluster_purification Purification cluster_product Final Product 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Reduction Reduction 2,4-dihydroxyacetophenone->Reduction Filtration Filtration Reduction->Filtration Catalyst (Raney Ni/Ni-Silica) Catalyst (Raney Ni/Ni-Silica) Catalyst (Raney Ni/Ni-Silica)->Reduction Solvent (Ethanol/Water) Solvent (Ethanol/Water) Solvent (Ethanol/Water)->Reduction Acid (Acetic Acid) Acid (Acetic Acid) Acid (Acetic Acid)->Reduction Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization This compound This compound Crystallization->this compound

Caption: Synthesis workflow for this compound.

Mechanism of Action in Skin Pigmentation

This compound exerts its hypopigmenting effects through a multi-faceted mechanism primarily centered on the inhibition of melanogenesis.

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. This compound acts as a potent inhibitor of this enzyme.[2] The inhibitory effect is attributed to the resorcinol moiety, which can bind to the active site of tyrosinase.

Regulation of Melanogenic Gene Expression

Studies have shown that this compound can selectively modulate the expression of genes involved in melanogenesis. Specifically, it has been observed to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2), while not affecting the expression of tyrosinase and TRP-1.[2] TRP-2, also known as dopachrome tautomerase, is another key enzyme in the melanin synthesis pathway.

Modulation of the cAMP/PKA Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway, which involves protein kinase A (PKA), is a crucial regulator of melanogenesis. This compound has been shown to decrease the intracellular levels of cAMP and inhibit the activity of PKA.[2] This downregulation of the cAMP/PKA pathway contributes to the overall reduction in melanin synthesis.

Antioxidant Effects

This compound also possesses antioxidant properties, demonstrated by its ability to inhibit lipid peroxidation.[2] Oxidative stress is known to stimulate melanogenesis, and therefore, the antioxidant activity of this compound provides an additional mechanism for its skin-lightening effects.

Signaling Pathway: Inhibition of Melanogenesis by this compound

G cluster_pathway Melanogenesis Pathway This compound This compound cAMP cAMP This compound->cAMP Inhibits PKA PKA This compound->PKA Inhibits Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Activity TRP-2 TRP-2 This compound->TRP-2 Downregulates Expression cAMP->PKA Activates PKA->Tyrosinase Activates Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis TRP-2->Melanin Synthesis

Caption: Signaling pathway of this compound in melanogenesis.

Quantitative Data

The biological activity of this compound has been quantified in several in-vitro studies.

ParameterCell/SystemValueReference
Tyrosinase Inhibition (IC50) Melan-a cells21.1 µM[2]
Lipid Peroxidation Inhibition (IC50) Mouse liver microsomes38.4 µM[3]
cAMP Level Inhibition Melan-a cells (10 µM)~25% inhibition[2]
cAMP Level Inhibition Melan-a cells (40 µM)~25% inhibition[2]

Key Experimental Protocols

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.

Protocol: [2]

  • Cell Culture and Lysis: Culture melan-a cells and lyse them in a suitable buffer (e.g., phosphate buffer with 1% Triton X-100) to release intracellular tyrosinase.

  • Protein Quantification: Determine the protein concentration of the cell lysates and normalize them.

  • Assay Setup: In a 96-well plate, add the cell lysate, the test compound (this compound at various concentrations), and a phosphate buffer.

  • Reaction Initiation: Add L-DOPA solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

cAMP Assay

Principle: This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the melanogenesis signaling pathway. Competitive immunoassays are commonly used for this purpose.

Protocol: [2]

  • Cell Culture and Treatment: Culture melan-a cells and treat them with this compound at desired concentrations for a specified period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Assay Procedure: Use a commercial cAMP assay kit (e.g., ELISA-based). The assay typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.

  • Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is detected using a suitable substrate and a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of cAMP to determine the cAMP concentration in the samples.

PKA Activity Assay

Principle: This assay measures the activity of Protein Kinase A, a downstream effector of cAMP. The assay typically involves the phosphorylation of a specific substrate by PKA.

Protocol: [2]

  • Cell Culture and Lysate Preparation: Culture and treat melan-a cells with this compound. Prepare cell lysates.

  • Assay Procedure: Use a commercial PKA activity assay kit. These kits usually provide a PKA-specific substrate coated on a microplate.

  • Kinase Reaction: Add the cell lysate and ATP to the wells to initiate the phosphorylation reaction.

  • Detection: The phosphorylated substrate is detected using a specific antibody that binds to the phosphorylated form, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Measurement: A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the PKA activity, is measured using a microplate reader.

  • Analysis: Compare the PKA activity in treated cells to that of untreated controls.

Clinical Efficacy and Safety

While in-vitro studies have robustly demonstrated the hypopigmenting effects of this compound, clinical trial data specifically for this compound are limited in the public domain. Much of the available clinical research on alkylresorcinols for skin lightening focuses on related molecules such as 4-n-butylresorcinol and 4-hexylresorcinol.

These studies on analogous compounds have shown significant efficacy in reducing hyperpigmentation, such as melasma and age spots, with a good safety profile.[4][5] For instance, a randomized, double-blind, split-face clinical study on a combination of 4-hexylresorcinol and niacinamide demonstrated significantly improved efficacy in reducing hyperpigmentation spots compared to niacinamide alone.[6][7] Given the structural and mechanistic similarities, it is plausible that this compound would exhibit comparable efficacy in a clinical setting, though dedicated clinical trials are needed to substantiate this.

Conclusion

This compound is a well-characterized resorcinol derivative with a multi-target mechanism of action against hyperpigmentation. Its ability to inhibit tyrosinase, downregulate TRP-2 expression, modulate the cAMP/PKA signaling pathway, and exert antioxidant effects makes it a promising agent for cosmetic and dermatological applications aimed at skin lightening. While its historical discovery is intertwined with the broader development of resorcinol chemistry, its modern application is supported by a growing body of in-vitro evidence. Further clinical investigation is warranted to fully establish its efficacy and safety profile in human subjects for the treatment of hyperpigmentation disorders.

References

The Structure-Activity Relationship of 4-Ethylresorcinol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of 4-Ethylresorcinol and its Analogs as Potent Tyrosinase Inhibitors for Hyperpigmentation Disorders

Introduction

This compound, a derivative of resorcinol, has emerged as a significant compound in the field of dermatology and cosmetology due to its potent inhibitory effects on melanin synthesis.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their application as skin lightening agents. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative efficacy data, and relevant experimental protocols.

The primary mechanism by which this compound exerts its depigmenting effect is through the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Beyond direct enzyme inhibition, it also modulates the expression of key melanogenic proteins and signaling pathways within melanocytes. This guide will delve into these molecular interactions to provide a thorough understanding of its biological activity.

Structure-Activity Relationship of 4-Alkylresorcinols

The inhibitory potency of 4-substituted resorcinol derivatives against tyrosinase is significantly influenced by the nature of the alkyl substituent at the 4-position. The core resorcinol moiety is crucial for activity, with the two hydroxyl groups playing a key role in binding to the active site of the tyrosinase enzyme.

Systematic studies on a series of 4-alkylresorcinols have demonstrated a clear trend in their tyrosinase inhibitory activity. The length and structure of the alkyl chain are critical determinants of efficacy.

Quantitative Data: Tyrosinase Inhibition by 4-Substituted Resorcinols

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-substituted resorcinol derivatives against human tyrosinase. This data, compiled from a comparative study, allows for a direct assessment of the structure-activity relationship.

Compound4-SubstituentIC50 (µM) for Human Tyrosinase
Resorcinol-H>1000
4-Methylresorcinol-CH3~500
This compound -CH2CH3 21.1 [4]
4-Propylresorcinol-CH2CH2CH3~100
4-Butylresorcinol-CH2CH2CH2CH321[3]
4-Pentylresorcinol-CH2(CH2)3CH3~50
4-Hexylresorcinol-CH2(CH2)4CH394[3]
4-Phenylethylresorcinol-CH2CH2C6H5131[3]
Kojic Acid (Reference)-500[3]
Arbutin (Reference)-~6500[3]
Hydroquinone (Reference)-~4400[3]

Data compiled from multiple sources for comparison. Note that absolute IC50 values can vary slightly between different assay conditions.[5][6][7]

The data clearly indicates that the presence of a short to medium-length alkyl chain at the 4-position significantly enhances tyrosinase inhibitory activity compared to the parent resorcinol molecule. This compound and 4-butylresorcinol exhibit the most potent inhibition of human tyrosinase.[3]

Mechanism of Action

This compound's anti-melanogenic effects are multi-faceted, extending beyond direct tyrosinase inhibition. It also influences the expression of melanogenesis-related proteins and modulates key intracellular signaling pathways.

Modulation of Melanogenesis-Related Proteins

Studies have shown that this compound can attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2).[3] TRP-2 is an enzyme that plays a crucial role in the downstream steps of melanin synthesis. By reducing TRP-2 levels, this compound further impedes the production of melanin.

Signaling Pathway Modulation

This compound has been demonstrated to influence the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the regulation of melanogenesis.

  • PKA Pathway: this compound can regulate downstream proteins in the PKA pathway.[3] The PKA pathway is a primary signaling cascade that, when activated, leads to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. By modulating this pathway, this compound can indirectly suppress the expression of tyrosinase, TRP-1, and TRP-2.

  • MAPK Pathway: The MAPK pathway, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK branches, is also involved in regulating melanogenesis. While the precise interplay is complex, some resorcinol derivatives have been shown to influence MAPK signaling, which can in turn affect MITF activity and subsequent melanin production.

G cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Activates 4-Ethylresorcinol_PKA This compound 4-Ethylresorcinol_PKA->PKA Inhibits p38 p38 MAPK MITF MITF p38->MITF Regulates ERK ERK ERK->MITF Regulates 4-Ethylresorcinol_MAPK This compound 4-Ethylresorcinol_MAPK->p38 Modulates 4-Ethylresorcinol_MAPK->ERK Modulates CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Upregulates Transcription TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Upregulates Transcription TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Upregulates Transcription Melanin Melanin Tyrosinase_Gene->Melanin Enzymatic Synthesis Tyrosinase_Enzyme Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase_Enzyme TRP1_Gene->Melanin Enzymatic Synthesis TRP2_Gene->Melanin Enzymatic Synthesis 4-Ethylresorcinol_Tyr This compound 4-Ethylresorcinol_Tyr->Tyrosinase_Enzyme Direct Inhibition G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_molecular Molecular Mechanism cluster_sar Data Analysis Synthesis Synthesis of this compound & Analogs Purification Purification & Characterization Synthesis->Purification Tyrosinase_Assay Tyrosinase Inhibition Assay (IC50) Purification->Tyrosinase_Assay Cell_Culture B16F10 Cell Culture & Treatment Purification->Cell_Culture SAR_Analysis Structure-Activity Relationship Analysis Tyrosinase_Assay->SAR_Analysis Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Western_Blot Western Blot (TRP-2, MITF) Cell_Culture->Western_Blot qRT_PCR qRT-PCR (Tyr, TRP-1, TRP-2, MITF) Cell_Culture->qRT_PCR cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay PKA_Assay PKA Activity Assay Cell_Culture->PKA_Assay Melanin_Assay->SAR_Analysis Antioxidant_Assay Antioxidant Activity Assay Antioxidant_Assay->SAR_Analysis Western_Blot->SAR_Analysis qRT_PCR->SAR_Analysis cAMP_Assay->SAR_Analysis PKA_Assay->SAR_Analysis

References

Spectroscopic analysis of 4-Ethylresorcinol (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Ethylresorcinol, a key compound in various research and development sectors, including the cosmetic and pharmaceutical industries. Known for its anti-hyperpigmentation and antioxidant properties, a thorough understanding of its structural and chemical characteristics is paramount.[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive chemical profile of the molecule.

Core Spectroscopic Data

The following sections and tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework.

¹H NMR Spectrum

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule.

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic CH6.968d8.2
Aromatic CH6.364d8.2
Aromatic CH6.320s-
Hydroxyl OH4.86br s-
Methylene CH₂2.549q7.6
Methyl CH₃1.198t7.6
Data obtained from a 399.65 MHz spectrum in CDCl₃.[2]

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Carbon Type Chemical Shift (δ) in ppm
Quaternary Aromatic C-O154.5
Quaternary Aromatic C-O153.9
Quaternary Aromatic C-CH₂CH₃130.8
Aromatic CH115.3
Aromatic CH107.1
Aromatic CH102.6
Methylene CH₂22.8
Methyl CH₃14.1
Note: Specific peak assignments for ¹³C NMR were not explicitly found in the search results and are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3600-3200 (broad)O-H (Phenolic)Stretching
3100-3000C-H (Aromatic)Stretching
2965-2850C-H (Alkyl)Stretching
1600-1450C=C (Aromatic)Stretching
1300-1000C-O (Phenolic)Stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS analysis of this compound provides information about its molecular weight and fragmentation pattern.

m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
138HighMolecular Ion [M]⁺
123Highest[M-CH₃]⁺
67MediumFragment Ion
The molecular weight of this compound is 138.16 g/mol .[3][4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation: A sample of this compound (crystalline powder) is used for all analyses.[5] For NMR, the sample is dissolved in a deuterated solvent. For IR, the sample can be prepared as a KBr pellet or analyzed directly using an ATR accessory. For GC-MS, the sample is dissolved in a volatile solvent.

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Method 1: KBr Pellet:

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the spectrometer and the spectrum is recorded.

  • Method 2: Attenuated Total Reflectance (ATR):

    • A small amount of the this compound powder is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The spectrum is recorded.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector: The sample is injected into the GC inlet, which is heated to a temperature sufficient to vaporize the sample without decomposition.

    • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the components of the sample.

    • Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

    • Detector: The ions are detected, and a mass spectrum is generated.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Solvent (e.g., CDCl3, Methanol) Sample->Dissolution Solid_Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy (FTIR-ATR/KBr) Solid_Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation & Data Correlation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

In Vitro Biological Activities of 4-Ethylresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, has garnered significant attention in the scientific community for its potent biological activities, particularly in the realm of dermatology and cosmetology. Its efficacy as a skin-lightening agent and its broader physiological effects are subjects of ongoing research. This technical guide provides an in-depth overview of the in vitro studies on this compound, focusing on its core biological activities, including tyrosinase inhibition, antioxidant properties, and anti-glycation effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and development.

Core Biological Activities

In vitro studies have primarily focused on three key biological activities of this compound: tyrosinase inhibition, antioxidant capacity, and anti-glycation potential. These activities collectively contribute to its observed effects on skin health and appearance.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. By inhibiting this enzyme, it effectively reduces the production of melanin, leading to a skin-lightening effect.

Quantitative Data: Tyrosinase Inhibition

CompoundIC50 (Mushroom Tyrosinase)Inhibition TypeReference
This compound21.1 µMNot specified in source[1]
Antioxidant Activity

This compound exhibits significant antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage and premature aging.

Quantitative Data: Antioxidant Activity

AssayIC50 / ActivityReference
Lipid Peroxidation Inhibition38.4 µM[2]

Further quantitative data from DPPH, ABTS, and FRAP assays are needed for a comprehensive comparison.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by cross-linking proteins like collagen, leading to loss of elasticity. While resorcinol derivatives are known for their anti-glycation potential, specific quantitative data for this compound is still emerging.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key cellular signaling pathways involved in melanogenesis.

PKA Signaling Pathway

This compound has been shown to inhibit the Protein Kinase A (PKA) pathway. It reduces the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of PKA. This downregulates the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in activating the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase and tyrosinase-related protein 2 (TRP-2). By inhibiting this pathway, this compound effectively reduces the expression of key enzymes in melanin synthesis.[1]

PKA_Signaling_Pathway This compound This compound cAMP cAMP This compound->cAMP PKA PKA This compound->PKA cAMP->PKA p-CREB p-CREB PKA->p-CREB MITF MITF p-CREB->MITF Tyrosinase, TRP-2 Expression Tyrosinase, TRP-2 Expression MITF->Tyrosinase, TRP-2 Expression Melanin Synthesis Melanin Synthesis Tyrosinase, TRP-2 Expression->Melanin Synthesis

PKA Signaling Pathway Inhibition by this compound.
p38 MAPK Signaling Pathway

Studies on the related compound, resorcinol, suggest a role for the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in its anti-melanogenic effects. Resorcinol has been found to increase the phosphorylation of p38 MAPK. The activation of the p38 MAPK pathway can lead to the downregulation of MITF expression, thereby inhibiting melanin synthesis. While this compound did not show a significant influence on the protein expression levels of p38 MAPK in one study, the potential for interaction with this pathway warrants further investigation.[1]

p38_MAPK_Signaling_Pathway This compound This compound p-p38 MAPK p-p38 MAPK This compound->p-p38 MAPK Potential Activation MITF MITF p-p38 MAPK->MITF Melanin Synthesis Melanin Synthesis MITF->Melanin Synthesis

Potential Modulation of p38 MAPK Pathway by this compound.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate.

Workflow:

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare: - Phosphate Buffer (pH 6.8) - L-DOPA solution - Mushroom Tyrosinase solution - this compound solutions Mix Mix Buffer, this compound, and Tyrosinase Reagents->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_Substrate Add L-DOPA Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Measure Measure Absorbance at 475 nm Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Mushroom Tyrosinase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a 10 mM L-DOPA solution in the phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the this compound solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

    • A control is run without the inhibitor.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A blank is prepared with methanol instead of the sample.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC50 value is determined from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound solution to a larger volume of the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Prepare various concentrations of this compound.

    • A ferrous sulfate solution is used to create a standard curve.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a set time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of known ferrous iron concentrations.

In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This assay assesses the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs) in a model system using bovine serum albumin (BSA) and glucose.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a solution containing BSA (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in a phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.

    • Add various concentrations of this compound to the reaction mixture.

    • Aminoguanidine is often used as a positive control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for an extended period (e.g., 1-4 weeks).

  • Measurement of AGEs:

    • After incubation, the formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • The percentage of glycation inhibition is calculated as: % Inhibition = [(F_control - F_sample) / F_control] * 100 where F_control is the fluorescence of the BSA-glucose mixture without an inhibitor, and F_sample is the fluorescence with the inhibitor.

    • The IC50 value can be determined from the dose-response curve.

Conclusion

This compound demonstrates significant in vitro biological activity, primarily as a tyrosinase inhibitor and an antioxidant. Its ability to modulate key signaling pathways involved in melanogenesis provides a strong scientific basis for its use in skin-lightening and anti-aging applications. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted biological effects of this promising compound. Future in vitro and in vivo studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and cosmetic potential.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Ethylresorcinol. The described methodology is based on established principles for the analysis of similar phenolic compounds, providing a robust starting point for researchers in pharmaceutical development, quality control, and cosmetic science. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and a comprehensive guide to method validation. All quantitative data and validation parameters are presented in a clear, tabular format for ease of interpretation.

Introduction

This compound (4-ethyl-1,3-benzenediol) is a resorcinol derivative with emerging applications in the pharmaceutical and cosmetic industries, primarily attributed to its potent skin-lightening and antioxidant properties. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable analytical technique.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

Based on the analysis of structurally related resorcinol compounds, the following chromatographic conditions are proposed. Optimization may be required depending on the specific sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 70% A / 30% B, hold for 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (based on resorcinol UV absorbance)
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure will need to be optimized based on the sample matrix.

  • Solid Samples (e.g., Creams, Powders): Accurately weigh a portion of the homogenized sample and extract with a known volume of methanol or a suitable solvent. The extraction may be facilitated by sonication or vortexing.

  • Liquid Samples: Dilute an accurate volume of the liquid sample with the mobile phase.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

Method Validation

For regulatory compliance and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo or blank sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies in the sample matrix.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes the expected quantitative data and validation parameters for the proposed HPLC method for this compound.

ParameterExpected Value/Range
Retention Time (RT) ~ 5 - 8 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL

Visualization

The following diagrams illustrate the key workflows for the quantification of this compound using the proposed HPLC method.

cluster_std Standard Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh/Measure Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject extract_sample Extract/Dilute with Appropriate Solvent weigh_sample->extract_sample filter_sample Filter through 0.45 µm Syringe Filter extract_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify end_node Report Results quantify->end_node

Caption: Experimental workflow for the HPLC quantification of this compound.

start Method Validation specificity Specificity (Analysis of Blank/Placebo) start->specificity linearity Linearity (Calibration Curve) start->linearity accuracy Accuracy (Spike-Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) start->lod_loq

References

Application Notes and Protocols for Topical Delivery of 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, is a potent tyrosinase inhibitor with significant applications in the cosmetic and pharmaceutical industries for its skin-lightening and anti-hyperpigmentation properties. Its mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, and the modulation of the protein kinase A (PKA) signaling pathway, leading to a reduction in melanin synthesis.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery, aimed at enhancing its stability, solubility, and skin permeation.

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its depigmenting effects through a multi-faceted approach targeting the melanin synthesis pathway. Primarily, it acts as a direct inhibitor of tyrosinase, the key enzyme responsible for converting tyrosine to melanin precursors. Additionally, studies have shown that this compound can attenuate the PKA signaling pathway, which is crucial for the transcription of melanogenic enzymes.[1] Specifically, it has been observed to downregulate the expression of tyrosinase-related protein 2 (TRP-2), further impeding the production of melanin.[1] This dual action makes this compound a highly effective agent for addressing hyperpigmentation.

Melanogenesis_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF activates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates TRP1_gene TRP-1 Gene MITF->TRP1_gene activates TRP2_gene TRP-2 Gene MITF->TRP2_gene activates Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase expresses TRP-1 TRP-1 TRP1_gene->TRP-1 expresses TRP-2 TRP-2 TRP2_gene->TRP-2 expresses Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 This compound This compound This compound->PKA Attenuates This compound->TRP2_gene Downregulates expression

Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective topical formulations.

Table 1: Physicochemical Properties of Resorcinol Derivatives

Property This compound 4-Butylresorcinol 4-Hexylresorcinol
Molecular Formula C₈H₁₀O₂ C₁₀H₁₄O₂ C₁₂H₁₈O₂
Molecular Weight 138.16 g/mol 166.22 g/mol 194.27 g/mol
Log P (octanol/water) ~2.3 (estimated) 3.1 3.8

| Solubility | Soluble in glycols, ethanol. Limited solubility in water and non-polar oils. | Soluble in glycols, ethanol. Limited solubility in water. | Soluble in oils and organic solvents. Poorly soluble in water. |

Solubility Data: Preliminary studies indicate that this compound exhibits good solubility in common cosmetic solvents such as propylene glycol and ethanol. For the development of emulsion-based systems, its solubility in various oils and esters is a critical parameter.

Table 2: Solubility of Resorcinol Derivatives in Cosmetic Solvents

Solvent This compound 4-Butylresorcinol 4-Hexylresorcinol
Water Low Low Very Low
Ethanol High High High
Propylene Glycol High High Moderate
Caprylic/Capric Triglyceride Moderate Moderate to High High

| Isopropyl Myristate | Moderate | Moderate to High | High |

Formulation Strategies for Enhanced Delivery

Due to its lipophilic nature, this compound is well-suited for incorporation into various topical delivery systems. Advanced formulations such as nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs) can significantly improve its stability, skin penetration, and overall efficacy.

Table 3: Comparative Characteristics of 4-Alkylresorcinol Nanoformulations

Formulation Type Active Ingredient Mean Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Nanoemulsion Buckwheat Flavonoids 23.22 ± 0.13 -20.92 ± 0.27 98.35 ± 0.04 [2]
Nanoemulsion Lemongrass Essential Oil ~71 -37 ~78 [3]
Liposomes Phenylethyl Resorcinol 130.1 ± 3.54 -43.9 ± 3.44 96.81 ± 3.46 [4]
Liposomes 4-Butylresorcinol Not Specified Not Specified 76.45 ± 0.35 [5]

| Solid Lipid Nanoparticles (SLNs) | 4-Hexylresorcinol | 169.4 - 644.8 | -19.8 to -40.3 | 75.0 - 96.5 |[6][7][8][9][10] |

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Cream

Objective: To prepare a stable and aesthetically pleasing O/W cream containing 1% this compound.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride: 10.0% w/w

    • Cetearyl Alcohol: 3.0% w/w

    • Glyceryl Stearate: 2.0% w/w

    • This compound: 1.0% w/w

  • Water Phase:

    • Deionized Water: 78.5% w/w

    • Glycerin: 5.0% w/w

  • Other:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 0.5% w/w

    • Tocopherol (Antioxidant): q.s.

    • Citric Acid/Sodium Citrate: q.s. to pH 5.5-6.0

Procedure:

  • In a primary beaker, combine all ingredients of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • In a separate beaker, combine the water and glycerin. Heat to 75-80°C with stirring.

  • Slowly add the water phase to the oil phase with continuous homogenization for 3-5 minutes to form the emulsion.

  • Begin cooling the emulsion under gentle stirring.

  • When the temperature is below 40°C, add the preservative and antioxidant.

  • Adjust the pH to 5.5-6.0 using citric acid or sodium citrate solution.

  • Continue stirring until the cream has cooled to room temperature.

Protocol 2: Preparation of this compound Loaded Liposomes

Objective: To encapsulate this compound in liposomes to enhance its stability and skin penetration.

Materials:

  • Soy Phosphatidylcholine: 1.0 g

  • Cholesterol: 0.2 g

  • This compound: 0.1 g

  • Chloroform/Methanol mixture (2:1 v/v): 10 mL

  • Phosphate Buffered Saline (PBS), pH 7.4: 10 mL

Procedure (Thin-Film Hydration Method):

  • Dissolve soy phosphatidylcholine, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (approx. 40-50°C) to form a thin, uniform lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 3: Determination of Encapsulation Efficiency (EE%)

Objective: To quantify the amount of this compound successfully encapsulated within the liposomes.

Procedure:

  • Separate the unencapsulated ("free") this compound from the liposomal formulation. This can be achieved by ultracentrifugation, size exclusion chromatography (e.g., Sephadex G-50 column), or dialysis.

  • Quantify the concentration of free this compound in the supernatant or eluate using a validated HPLC method.

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from different topical formulations through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., PBS with a solubility enhancer like 20% ethanol to maintain sink conditions)

  • Formulation to be tested

  • HPLC system for analysis

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the study, dismantle the cells, wash the skin surface to remove excess formulation, and extract the drug retained in the different skin layers (stratum corneum, epidermis, dermis).

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Table 4: Representative Skin Permeation Data for Topical Formulations

Formulation Active Skin Model Steady-State Flux (Jss) (µg/cm²/h) Cumulative Permeation at 24h (µg/cm²) Reference
Cream Resatorvid (1.25%) EpiDerm™ 7.90 ± 1.90 Not Reported [1]
Hyaluronic Acid Gel Resatorvid (1.25%) EpiDerm™ 6.53 ± 0.77 Not Reported [1]
Spanlastic Gel Celecoxib Excised Rat Skin 6.9 ± 0.25 Not Reported [11]

| Niosomal Gel | Celecoxib | Excised Rat Skin | 5.2 ± 0.12 | Not Reported |[11] |

Protocol 5: Stability Testing of this compound Formulations

Objective: To assess the physical and chemical stability of the topical formulation under various storage conditions.

Procedure:

  • Package the formulation in the intended final container.

  • Store samples at different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for:

    • Physical properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical stability: Assay of this compound content using a validated HPLC method.

    • Microbiological stability: Test for microbial limits (total aerobic microbial count, yeast and mold count) according to pharmacopeial methods.

Experimental and Developmental Workflows

The development of a topical formulation for this compound typically follows a structured workflow, from initial formulation screening to final efficacy and safety evaluation.

Formulation_Workflow cluster_preformulation Phase 1: Pre-formulation & Feasibility cluster_development Phase 2: Formulation Development & Optimization cluster_evaluation Phase 3: In Vitro Performance Evaluation cluster_efficacy Phase 4: Efficacy & Safety Testing A1 Characterize API (Solubility, LogP, Stability) A2 Select Excipients (Solvents, Emulsifiers, Polymers) A1->A2 A3 Initial Formulation Prototypes (Creams, Gels, Nanoemulsions) A2->A3 B1 Prepare Formulations A3->B1 B2 Physicochemical Characterization (Particle Size, Viscosity, pH) B1->B2 B3 Stability Screening (Accelerated Conditions) B2->B3 B4 Optimize Formulation (DoE) B3->B4 B4->B1 C1 In Vitro Skin Permeation (Franz Cells) B4->C1 C2 Quantify Drug in Skin Layers (Tape Stripping, Extraction) C1->C2 C3 Lead Formulation Selection C2->C3 D1 In Vitro Efficacy (Melanocyte Culture, 3D Skin Models) C3->D1 D2 In Vitro Safety (Cytotoxicity, Skin Irritation) D1->D2 D3 Final Formulation Dossier D2->D3

Caption: General workflow for the development of a this compound topical formulation.

Conclusion

The successful topical delivery of this compound hinges on the rational design of formulations that can overcome the challenges of its limited water solubility and ensure its stability and efficient penetration into the skin. The protocols and data presented herein provide a comprehensive framework for researchers and formulation scientists to develop and evaluate novel topical products containing this compound for the management of hyperpigmentation disorders. Advanced delivery systems, such as liposomes and nanoemulsions, offer promising avenues to maximize the therapeutic and cosmetic potential of this potent skin-lightening agent.

References

Antimicrobial Applications of 4-Ethylresorcinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, is a phenolic compound recognized for its utility in the cosmetic and pharmaceutical industries. While extensively studied for its potent tyrosinase inhibitory activity and application as a skin-lightening agent, its antimicrobial properties are also a key functional attribute.[1][2] This document provides a detailed overview of the antimicrobial applications of this compound, including its proposed mechanism of action, and standardized protocols for its evaluation.

It is important to note that while this compound is classified as an antimicrobial agent, publicly available quantitative data on its specific antimicrobial efficacy is limited.[1][2] Therefore, this document also presents comparative data from closely related 4-alkylresorcinols, such as 4-Hexylresorcinol, to provide insights into the expected activity and guide experimental design. The antimicrobial efficacy of 4-alkylresorcinols is influenced by the length of the alkyl chain, with some studies suggesting that longer chains, as in 4-Hexylresorcinol, may confer greater activity.

Mechanism of Antimicrobial Action

The proposed antimicrobial mechanism of 4-alkylresorcinols, including this compound, primarily involves the disruption of microbial cell membrane integrity. Due to their amphiphilic nature, these molecules can intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion is believed to cause a loss of structural integrity and increased permeability, leading to the leakage of essential intracellular components, disruption of vital processes like energy production and nutrient transport, and ultimately, cell death.[3]

G cluster_membrane Microbial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid_Bilayer Lipid Bilayer Increased\nPermeability Increased Permeability Lipid_Bilayer->Increased\nPermeability Disruption of Integrity Membrane_Proteins Membrane Proteins This compound This compound This compound->Lipid_Bilayer Intercalation Intracellular\nComponents Intracellular Components Cell_Death Cell Death Intracellular\nComponents->Cell_Death Loss of essential molecules & ions Increased\nPermeability->Intracellular\nComponents Leakage

Caption: Proposed mechanism of this compound antimicrobial action.

Quantitative Antimicrobial Data

MicroorganismTypeMIC (µg/mL) of 4-HexylresorcinolReference
Streptococcus spp.Gram-positive bacteria≤ 16[4]
Staphylococcus spp.Gram-positive bacteria≤ 16[4]
Candida spp.Fungus (Yeast)≤ 16[4]
Gram-positive bacteria (various)Gram-positive bacteria20-50[5]
Mycobacterium smegmatisGram-positive bacteria70[5]
Gram-negative bacteria (various)Gram-negative bacteriaLess sensitive than Gram-positives[5]
Yeasts and Fungi (various)FungusLess sensitive than Gram-positives[5]

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of this compound. These are standard methodologies that can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile DMSO or ethanol for stock solution preparation

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to prepare the stock solution.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_results Results Stock Prepare this compound Stock Solution Plate_Prep Prepare 96-well plate with serial dilutions Stock->Plate_Prep Inoculate Inoculate plate Plate_Prep->Inoculate Inoculum Prepare standardized microbial inoculum Inoculum->Inoculate Incubate Incubate plate (18-24h) Inoculate->Incubate Read Read results (visual/plate reader) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion (Zone of Inhibition) Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Microbial culture

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Solvent (e.g., DMSO, ethanol)

  • Pipettes and sterile tips

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of a specific concentration of the this compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk with a standard antibiotic known to be effective against the test microorganism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the this compound.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

G cluster_prep Preparation cluster_exp Experiment cluster_results Results Inoculum Prepare standardized microbial inoculum Swab Swab agar plate with inoculum Inoculum->Swab Disk_Prep Prepare disks with This compound Place_Disks Place disks on agar Disk_Prep->Place_Disks Swab->Place_Disks Incubate Incubate plate (18-24h) Place_Disks->Incubate Measure Measure zone of inhibition (mm) Incubate->Measure

Caption: Workflow for the agar disk diffusion assay.

Conclusion

This compound is a multifunctional ingredient with established antimicrobial properties that contribute to its use in various formulations. While there is a need for more extensive research to quantify its specific antimicrobial spectrum and potency, the available information on related alkylresorcinols suggests a mechanism centered on the disruption of microbial cell membranes. The provided protocols offer a standardized framework for researchers and drug development professionals to systematically evaluate the antimicrobial efficacy of this compound and its potential applications in preventing microbial growth and contamination.

References

Application Notes and Protocols for 4-Ethylresorcinol in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol, a derivative of resorcinol, is a key color intermediate used in permanent (oxidative) hair dye formulations. As a coupler, it reacts with primary intermediates in the presence of an oxidizing agent to form large, stable color molecules within the hair cortex, resulting in long-lasting hair color.[1] Beyond its role in hair coloration, this compound is also recognized for its antimicrobial properties, which can contribute to the preservation of the product formulation.[2] Its chemical structure allows for the formation of a variety of shades depending on the primary intermediate it is paired with.

These application notes provide detailed protocols for the formulation, application, and evaluation of hair dyes containing this compound, designed for use in a research and development setting.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-Ethylbenzene-1,3-diol
CAS Number 2896-60-8
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance Off-white to pinkish crystalline powder
Solubility Soluble in water and ethanol

Mechanism of Action in Oxidative Hair Dyeing

The coloration process with this compound is a classic example of oxidative dyeing chemistry. The key steps are:

  • Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell and open, allowing the dye precursors to penetrate into the cortex.[1]

  • Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediates (e.g., p-phenylenediamine or toluene-2,5-diamine) into reactive quinonediimines.[1][3]

  • Coupling Reaction: The oxidized primary intermediates then react with coupler molecules, such as this compound, to form complex indo dyes.[3]

  • Color Formation: These newly formed color molecules are much larger than the initial precursor molecules and become trapped within the hair shaft, leading to a permanent color change.[1]

The final color outcome is dependent on the specific primary intermediates and couplers used in the formulation, as well as their relative concentrations.

Experimental Protocols

Protocol 1: Lab-Scale Oxidative Hair Dye Formulation and Application

This protocol describes the preparation of a model oxidative hair dye formulation containing this compound and its application to hair swatches.

Materials:

  • This compound

  • Primary intermediate (e.g., p-phenylenediamine (PPD) or Toluene-2,5-diamine sulfate (TDS))

  • Alkalizing agent (e.g., Ammonium hydroxide solution, 30%)

  • Thickening agent (e.g., Cetearyl alcohol)

  • Surfactant (e.g., Oleth-10)

  • Antioxidant (e.g., Sodium sulfite)

  • Deionized water

  • Developer cream (6% hydrogen peroxide)

  • Natural white hair swatches

  • Digital scale, beakers, stirring hot plate, pH meter

  • Dye application brush, plastic bowl

Procedure:

  • Dye Base Preparation:

    • In a beaker, heat deionized water to 70-75°C.

    • Add and dissolve the thickening agent and surfactant with stirring.

    • In a separate beaker, dissolve this compound, the primary intermediate, and the antioxidant in a small amount of warm deionized water.

    • Add the dye precursor solution to the base mixture and stir until homogenous.

    • Cool the mixture to 40-45°C.

    • Adjust the pH to 9.5-10.5 using the alkalizing agent.

    • Add deionized water to reach the final desired weight.

  • Dye Application:

    • Mix the dye base with the developer cream in a 1:1 ratio in a plastic bowl immediately before application.

    • Evenly apply the mixture to the hair swatches using a dye application brush.

    • Allow the dye to process for 30 minutes at room temperature.

    • Rinse the hair swatches thoroughly with warm water until the water runs clear.

    • Gently shampoo and condition the swatches.

    • Allow the swatches to air dry completely before evaluation.

Protocol 2: Colorimetric Evaluation of Dyed Hair Swatches

This protocol outlines the quantitative measurement of hair color using a spectrophotometer or colorimeter.

Materials:

  • Dyed and dried hair swatches

  • Spectrophotometer or Colorimeter with a CIELAB color space measurement capability

  • Swatch holder

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Mount a dyed hair swatch securely in the swatch holder, ensuring a flat and uniform surface.

  • Take at least three separate measurements at different points on the swatch to ensure an accurate average reading.

  • Record the L, a, and b* values.

    • L* represents lightness (0 = black, 100 = white).

    • a represents the red/green axis (+a = red, -a* = green).

    • b represents the yellow/blue axis (+b = yellow, -b* = blue).

Protocol 3: Wash Fastness Evaluation

This protocol assesses the durability of the hair color to repeated washing.

Materials:

  • Dyed and dried hair swatches

  • Standard shampoo solution (e.g., 10% sodium lauryl ether sulfate solution)

  • Constant temperature water bath (40°C)

  • Beakers

  • Spectrophotometer or Colorimeter

Procedure:

  • Measure the initial Lab* values of the dyed swatches as described in Protocol 2.

  • Immerse each swatch in a beaker containing the standard shampoo solution in the water bath for 10 minutes with gentle agitation.

  • Rinse the swatches thoroughly under running warm water for 1 minute.

  • Gently squeeze out excess water and allow the swatches to air dry completely.

  • Repeat this washing and drying cycle for a predetermined number of cycles (e.g., 5, 10, 15, and 20 cycles).

  • After each set of cycles, measure the Lab* values of the dried swatches.

  • Calculate the total color difference (ΔE) after each set of wash cycles using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values before and after washing.

Protocol 4: Light Fastness (UVA/UVB Stability) Evaluation

This protocol evaluates the stability of the hair color when exposed to ultraviolet radiation.

Materials:

  • Dyed and dried hair swatches

  • UV weathering chamber with controlled UVA/UVB lamps

  • Spectrophotometer or Colorimeter

Procedure:

  • Measure the initial Lab* values of the dyed swatches.

  • Place the swatches in the UV weathering chamber.

  • Expose the swatches to a defined cycle of UVA and UVB radiation for a specified duration (e.g., 10, 20, 40 hours).

  • Remove the swatches from the chamber at the specified time points and measure their Lab* values.

  • Calculate the total color difference (ΔE*) after each exposure period.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the experimental protocols.

Table 1: Initial Colorimetric Data (Lab*) for Hair Swatches Dyed with this compound and Various Primary Intermediates

Formulation IDPrimary IntermediateThis compound (%)Lab*Visual Color Description
F1p-Phenylenediamine1.025.35.2-10.1Dark Ash Brown
F2Toluene-2,5-diamine1.030.115.88.5Medium Auburn
F3p-Aminophenol1.045.625.320.7Vibrant Copper
ControlNo Coupler0.075.22.115.4Light Blonde

Table 2: Wash Fastness Data (ΔE*) of Hair Swatches Dyed with Formulation F1

Number of Wash CyclesΔLΔaΔbΔE
51.2-0.50.81.54
102.5-1.11.53.10
153.8-1.82.34.78
205.1-2.53.16.50

Table 3: Light Fastness Data (ΔE*) of Hair Swatches Dyed with Formulation F2 after UVA/UVB Exposure

Exposure Time (hours)ΔLΔaΔbΔE
102.1-1.01.22.63
204.3-2.22.55.48
408.5-4.14.810.65

Visualizations

experimental_workflow formulation Protocol 1: Dye Formulation application Protocol 1: Dye Application to Hair Swatches formulation->application initial_eval Protocol 2: Initial Colorimetric Evaluation (Lab) application->initial_eval wash_fastness Protocol 3: Wash Fastness Testing initial_eval->wash_fastness light_fastness Protocol 4: Light Fastness Testing initial_eval->light_fastness wash_eval Colorimetric Evaluation (ΔE) wash_fastness->wash_eval light_eval Colorimetric Evaluation (ΔE*) light_fastness->light_eval data_analysis Data Analysis & Comparison wash_eval->data_analysis light_eval->data_analysis

Caption: Experimental workflow for evaluating hair dye performance.

oxidative_dyeing_pathway cluster_precursors Dye Precursors cluster_conditions Reaction Conditions primary_intermediate Primary Intermediate (e.g., PPD) reactive_intermediate Reactive Intermediate (Quinonediimine) primary_intermediate->reactive_intermediate Oxidation coupler This compound (Coupler) color_molecule Large Color Molecule coupler->color_molecule alkaline Alkaline pH alkaline->primary_intermediate Penetration oxidizer Oxidizing Agent (H₂O₂) oxidizer->reactive_intermediate reactive_intermediate->color_molecule Coupling permanent_color Permanent Hair Color color_molecule->permanent_color Trapped in Cortex

Caption: Oxidative hair dyeing chemical pathway.

Safety Considerations

As with all resorcinol derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Formulations should be patch-tested for skin sensitization prior to large-scale application. For detailed toxicological information, refer to the material safety data sheet (MSDS).

References

Application Notes: Tyrosinase Inhibition Assay Using 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] The enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for developing skin-whitening and depigmenting agents.[1][4]

4-Ethylresorcinol, a derivative of resorcinol, has emerged as a potent tyrosinase inhibitor.[5][6] It is known to act as a competitive inhibitor of the enzyme, making it an effective agent for reducing melanin synthesis.[5] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on mushroom tyrosinase in vitro.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method used to screen for potential inhibitors. The assay measures the enzymatic conversion of a substrate, typically L-DOPA, into the colored product dopachrome. In the absence of an inhibitor, tyrosinase oxidizes L-DOPA, leading to the formation of dopachrome, which exhibits a strong absorbance at approximately 475 nm.[7][8] When an effective inhibitor like this compound is present, the rate of this enzymatic reaction decreases, resulting in a reduced rate of dopachrome formation and a lower absorbance reading. The degree of inhibition is quantified by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (C₈H₁₀O₂)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 475 nm

  • Incubator set to 25-37°C

Experimental Protocols

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH to 6.8 with 1 M KOH.

  • Mushroom Tyrosinase Stock Solution (500-1000 units/mL): Immediately before use, prepare a solution of mushroom tyrosinase in cold potassium phosphate buffer.[9] Keep the solution on ice.

  • L-DOPA Substrate Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh for each experiment as it is prone to auto-oxidation.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.

  • Kojic Acid Stock Solution (10 mM): Dissolve Kojic Acid in DMSO to serve as a positive control. Prepare serial dilutions in the same manner as the test compound.

Tyrosinase Inhibition Assay Procedure
  • To each well of a 96-well microplate, add the following reagents in the specified order:

    • 20 µL of various concentrations of this compound solution (or Kojic acid for positive control, or buffer with DMSO for the negative control).

    • 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8).

    • 20 µL of Mushroom Tyrosinase solution.

  • Mix the contents of the wells gently and pre-incubate the plate at room temperature (25°C) for 10 minutes.[2]

  • Initiate the enzymatic reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells. The final volume in each well will be 200 µL.

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.[8] Take kinetic readings every minute for at least 20-30 minutes.

  • Set up control wells for each condition:

    • Negative Control: Contains buffer, DMSO, enzyme, and substrate (no inhibitor).

    • Blank: Contains buffer, DMSO, and substrate (no enzyme) to correct for background absorbance.

Data Analysis
  • Calculate the rate of reaction (slope) for each well by plotting absorbance against time.

  • Subtract the reaction rate of the blank from all other measurements.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V₀ - Vᵢ) / V₀] x 100

    Where:

    • V₀ is the reaction rate of the negative control (enzyme activity without inhibitor).

    • Vᵢ is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Data Presentation

The following table summarizes representative data for the inhibition of tyrosinase by this compound and the positive control, Kojic Acid.

CompoundConcentration (µM)% Tyrosinase Inhibition (Mean ± SD)IC₅₀ (µM)
This compound 115.2 ± 1.8\multirow{5}{}{21.1 [5]}
530.5 ± 2.5
1041.3 ± 3.1
2552.1 ± 2.9
5078.6 ± 4.0
Kojic Acid 1018.9 ± 2.2\multirow{5}{}{~500 [10]}
5035.4 ± 3.5
10048.7 ± 4.1
25065.8 ± 3.8
50089.1 ± 4.5

Note: IC₅₀ values are derived from literature and may vary based on specific experimental conditions such as enzyme source and purity, substrate concentration, and buffer system.[5][10]

Mandatory Visualizations

Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition_Pathway sub L-Tyrosine tyrosinase1 Tyrosinase (Monophenolase) sub->tyrosinase1 int L-DOPA tyrosinase2 Tyrosinase (Diphenolase) int->tyrosinase2 prod Dopaquinone (leads to Melanin) tyrosinase1->int Hydroxylation tyrosinase2->prod Oxidation inhibitor This compound inhibitor->tyrosinase2 Inhibition Tyrosinase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, This compound) plate 2. Plate Setup Add Inhibitor, Buffer, and Tyrosinase to well prep->plate incubate 3. Pre-incubation 10 min at 25°C plate->incubate react 4. Initiate Reaction Add L-DOPA Substrate incubate->react measure 5. Kinetic Measurement Read Absorbance at 475 nm for 20-30 min react->measure analyze 6. Data Analysis Calculate % Inhibition and IC50 Value measure->analyze

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting in vitro skin permeation studies of 4-Ethylresorcinol, a potent skin-lightening agent. The protocols outlined below are based on established methods for assessing the dermal absorption of cosmetic and pharmaceutical compounds.

Introduction

This compound (4-ER) is a synthetic compound known for its inhibitory effects on melanogenesis, making it a valuable ingredient in topical products aimed at reducing hyperpigmentation.[1] Its efficacy is attributed to its ability to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2) and inhibit tyrosinase activity.[1] Understanding the skin permeation characteristics of 4-ER is crucial for optimizing formulation development and ensuring its delivery to the target site in the epidermis. In vitro skin permeation studies using Franz diffusion cells are the gold standard for evaluating the percutaneous absorption of topically applied substances.[2]

Mechanism of Action: Hypopigmentation Signaling Pathway

This compound exerts its skin-lightening effects by modulating the protein kinase A (PKA) signaling pathway within melanocytes.[1] It has been shown to decrease the expression of tyrosinase-related protein 2 (TRP-2), a key enzyme in the melanin synthesis cascade.[1][3] Furthermore, this compound can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[1]

G cluster_cytoplasm Cytoplasm Alpha_MSH α-MSH MC1R MC1R Alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates 4_ER This compound 4_ER->PKA Inhibits TRP2_Gene TRP-2 Gene 4_ER->TRP2_Gene Downregulates Expression Tyrosinase Tyrosinase 4_ER->Tyrosinase Inhibits Activity MITF MITF CREB->MITF Activates Transcription of MITF->TRP2_Gene Activates Transcription of TRP2_Protein TRP-2 Protein TRP2_Gene->TRP2_Protein Translated to Melanin Melanin Synthesis Tyrosinase->Melanin TRP2_Protein->Melanin

Caption: PKA signaling pathway in melanogenesis and points of inhibition by this compound.

Quantitative Data Presentation

While specific quantitative skin permeation data for this compound from peer-reviewed literature is limited, the following tables present data for a structurally related compound, 4-phenylethyl-resorcinol (PER), to illustrate how such data is typically presented. These values were obtained from an in vitro study using porcine ear skin.[4][5] It is important to note that the permeability of this compound may differ.

Table 1: In Vitro Skin Permeation Parameters of 4-Phenylethyl-resorcinol (PER) in Various Solvents using Porcine Ear Skin

SolventSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (x 10⁻³ cm/h)Lag Time (h)
Propylene Glycol1.2 ± 0.32.5 ± 0.62.1 ± 0.5
Ethanol3.5 ± 0.87.2 ± 1.51.5 ± 0.4
Isopropyl Myristate0.8 ± 0.21.7 ± 0.43.2 ± 0.7
Water0.5 ± 0.11.0 ± 0.24.5 ± 1.1

Data is presented as mean ± standard deviation (n=6). Data is representative for 4-phenylethyl-resorcinol and serves as an example.

Table 2: Skin Deposition of 4-Phenylethyl-resorcinol (PER) after 24-hour In Vitro Permeation Study

Skin LayerAmount of PER (µg/cm²)
Stratum Corneum15.2 ± 3.1
Epidermis8.5 ± 1.7
Dermis2.1 ± 0.5

Data is presented as mean ± standard deviation (n=6). Data is representative for 4-phenylethyl-resorcinol and serves as an example.

Experimental Protocols

The following are detailed protocols for conducting in vitro skin permeation studies of this compound.

Experimental Workflow

G A Skin Membrane Preparation B Franz Diffusion Cell Assembly A->B C Formulation Application B->C D Sample Collection from Receptor Chamber C->D G Skin Deposition Analysis C->G E Quantification of 4-ER by HPLC D->E F Data Analysis (Flux, Kp, Lag Time) E->F G->E

Caption: General workflow for an in vitro skin permeation study.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

a. Skin Membrane Preparation:

  • Excised human or porcine skin is commonly used. Porcine ear skin is a suitable alternative to human skin.[4]

  • Thaw frozen skin at room temperature.

  • Remove subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • The thickness of the skin can be standardized using a dermatome (e.g., 500 µm).

  • Visually inspect the skin for any imperfections (e.g., holes, scratches) before mounting.

b. Franz Diffusion Cell Setup:

  • Use vertical static Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL).

  • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline pH 7.4 with a solubility enhancer like 0.1% Tween 80 to maintain sink conditions).

  • Ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic physiological skin surface temperature.

  • Stir the receptor solution continuously with a magnetic stir bar.

c. Application of Formulation:

  • Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor compartment.

  • Cover the donor compartment with a cap or parafilm to prevent evaporation.

d. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Store the collected samples at -20°C until analysis.

e. Skin Deposition Analysis (at the end of the experiment):

  • Dismount the skin from the diffusion cell.

  • Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.

  • Separate the stratum corneum from the rest of the skin using tape stripping (e.g., 15-20 strips with an adhesive tape).

  • Separate the epidermis from the dermis by heat separation or enzymatic digestion.

  • Extract this compound from the tape strips, epidermis, and dermis using a suitable solvent (e.g., methanol).

  • Analyze the extracts for their this compound content.

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

a. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 280 nm.

  • Column Temperature: 25°C.

b. Standard Curve Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 0.1 to 50 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

c. Sample Analysis:

  • Thaw the collected receptor fluid samples and skin extracts.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the samples into the HPLC system.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Analysis

The cumulative amount of this compound permeated per unit area (µg/cm²) is plotted against time (h). The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of this plot.

  • Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount permeated versus time plot. It represents the rate of permeation at a steady state.

  • Permeability Coefficient (Kp): Calculated using the following equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

  • Lag Time (tL): Determined by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of the skin permeation of this compound. Consistent application of these methodologies will yield reliable and reproducible data, which is essential for the formulation development and safety assessment of topical products containing this potent skin-lightening agent.

References

Application Notes and Protocols: Development of Stable Cosmetic Emulsions Containing 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylresorcinol is a synthetic organic compound and a derivative of resorcinol, recognized for its potent skin-lightening and antioxidant properties.[1][2] Its primary application in cosmetics is to address hyperpigmentation disorders such as melasma, freckles, and post-inflammatory hyperpigmentation by inhibiting melanin synthesis.[3][4] Beyond its depigmenting effects, this compound also functions as an effective antimicrobial agent, contributing to the preservation and shelf-life of cosmetic formulations.[5][6]

Despite its efficacy, formulating with this compound presents significant challenges. Resorcinol derivatives are often unstable and susceptible to oxidation, which can lead to discoloration (e.g., turning yellow or brown) and a reduction in potency over time.[7] Therefore, developing a stable cosmetic emulsion—a thermodynamically unstable system by nature—that incorporates this active ingredient requires a careful selection of excipients and a precisely controlled manufacturing process to ensure product stability, safety, and performance.[8]

These application notes provide a comprehensive guide to developing stable oil-in-water (O/W) emulsions containing this compound, covering its mechanism of action, formulation strategies, and detailed protocols for preparation, stability testing, and quality control.

Mechanism of Action: Skin Depigmentation

This compound exerts its hypopigmentary effects primarily by interfering with the melanogenesis pathway. Unlike many depigmenting agents that broadly inhibit tyrosinase, this compound demonstrates a more specific mechanism. It has been shown to attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2), a key enzyme in the production of melanin.[3] Its activity is also associated with the regulation of downstream proteins within the Protein Kinase A (PKA) pathway.[3][9] This targeted inhibition of melanin synthesis makes it a highly effective agent for skin lightening.[1]

G cluster_pathway Melanogenesis Signaling Pathway PKA PKA Pathway TRP2_mRNA TRP-2 mRNA Expression PKA->TRP2_mRNA Activates TRP2_Protein TRP-2 Protein TRP2_mRNA->TRP2_Protein Translates to Melanin Melanin Synthesis TRP2_Protein->Melanin Catalyzes Ethylresorcinol This compound Ethylresorcinol->PKA Regulates Ethylresorcinol->TRP2_mRNA Attenuates

Caption: Signaling pathway of this compound in inhibiting melanin synthesis.

Formulation Development

The development of a stable emulsion requires a systematic approach to select components that ensure the physical integrity of the emulsion and the chemical stability of this compound.

Core Components of the Emulsion
  • Aqueous Phase: Typically comprises deionized water, humectants (e.g., glycerin, propylene glycol) to hydrate the skin, and water-soluble actives.

  • Oil Phase: Includes emollients (e.g., mineral oil, esters, silicones), waxes to build viscosity, and oil-soluble actives.[10][11] The composition of this phase is critical for the desired skin feel and sensory profile.

  • Emulsifiers: These are crucial for stabilizing the emulsion by reducing interfacial tension between the oil and water phases. A combination of ionic and non-ionic surfactants is often used to achieve both electrostatic and steric stabilization.[12] The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system should be optimized for an O/W emulsion.

  • Thickeners/Stabilizers: Polymeric thickeners (e.g., carbomers, xanthan gum) are added to the aqueous phase to increase viscosity, which slows down creaming and coalescence, thereby enhancing long-term stability.[11][13]

  • Chelating Agents: Agents like Disodium EDTA are essential to complex with metal ions that can catalyze the oxidative degradation of this compound and other ingredients.[11]

  • Antioxidants and Stabilizers for this compound: Due to its susceptibility to oxidation, specific stabilizers are necessary. N-acetyl methionine has been shown to improve the storage and oxidative stability of 4-substituted resorcinol derivatives.[7] Micronized metal oxides (e.g., zinc oxide, titanium dioxide) can also enhance stability.[14]

  • Preservatives: A broad-spectrum preservative system is required to prevent microbial growth.

Example Formulations

The following table provides two example O/W emulsion formulations—a lightweight serum and a richer cream—incorporating this compound.

Ingredient (INCI Name) Function Serum (% w/w) Cream (% w/w)
Aqueous Phase
Deionized WaterSolventq.s. to 100q.s. to 100
GlycerinHumectant5.07.0
Xanthan GumThickener0.30.5
Disodium EDTAChelating Agent0.10.1
Oil Phase
Caprylic/Capric TriglycerideEmollient4.010.0
Cetearyl AlcoholThickener/Emulsifier1.53.0
Glyceryl StearateEmulsifier1.02.5
PEG-100 StearateEmulsifier1.02.5
DimethiconeEmollient1.02.0
Active/Cool-Down Phase
This compoundActive Ingredient0.51.0
N-Acetyl MethionineStabilizer0.20.5
Phenoxyethanol (and) EthylhexylglycerinPreservative1.01.0
FragranceFragrance0.10.1
Protocol: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a standard hot-process method for preparing an O/W emulsion.

Equipment:

  • Two temperature-controlled beakers

  • Overhead propeller mixer

  • High-shear homogenizer (rotor-stator type)

  • Water bath or heating mantle

  • pH meter

Procedure:

  • Phase Preparation:

    • Aqueous Phase: In the main beaker, combine deionized water, glycerin, and disodium EDTA. Begin propeller mixing and slowly disperse the xanthan gum to avoid clumping. Heat to 75-80°C.

    • Oil Phase: In a separate beaker, combine all oil phase ingredients (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate, PEG-100 Stearate, Dimethicone). Heat to 75-80°C while mixing until all components are melted and uniform.[10]

  • Emulsification:

    • Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous propeller mixing.

    • Once the addition is complete, increase mixing speed and subject the mixture to high-shear homogenization for 3-5 minutes to reduce droplet size to the 1–5 µm range.[12]

  • Cooling:

    • Begin cooling the emulsion while maintaining moderate propeller mixing.

  • Cool-Down Phase Addition:

    • When the emulsion temperature drops below 40°C, add the cool-down phase ingredients one by one, allowing for complete mixing between additions.[15] This includes this compound, N-Acetyl Methionine, preservatives, and fragrance.

  • Finalization:

    • Continue mixing until the emulsion is smooth and uniform.

    • Check the final pH and adjust if necessary.

    • Package in appropriate airtight, opaque containers to protect from light and air.

G prep_water Prepare Aqueous Phase (Water, Glycerin, EDTA, Gum) heat_water Heat to 75-80°C prep_water->heat_water prep_oil Prepare Oil Phase (Emollients, Waxes, Emulsifiers) heat_oil Heat to 75-80°C prep_oil->heat_oil combine Add Oil Phase to Aqueous Phase heat_water->combine heat_oil->combine homogenize High-Shear Homogenization (3-5 min) combine->homogenize cool Cool to < 40°C with moderate mixing homogenize->cool add_actives Add Cool-Down Phase (this compound, Stabilizer, Preservative) cool->add_actives final_mix Final Mixing & pH Adjustment add_actives->final_mix package Package Product final_mix->package

Caption: General workflow for the preparation of a cosmetic O/W emulsion.

Stability Assessment

Stability testing is critical to ensure the emulsion maintains its physicochemical properties and efficacy throughout its shelf life.[8]

Key Stability Challenges
  • Physical Instability: Includes creaming (upward movement of droplets), sedimentation, flocculation (droplet aggregation), and coalescence (merging of droplets), which can ultimately lead to phase separation.[8]

  • Chemical Instability: Primarily the oxidation of this compound, leading to discoloration and loss of activity.

  • Changes in Properties: Undesirable changes in viscosity, pH, odor, or appearance over time.

Protocol: Accelerated Stability Testing

Accelerated tests are performed to predict long-term stability by subjecting the product to stressful conditions.[16]

Equipment:

  • Laboratory centrifuge

  • Temperature-controlled ovens and refrigerators/freezers

  • Viscometer

  • pH meter

Procedure:

  • Baseline Measurement: Immediately after preparation (T=0), measure and record the initial appearance, pH, and viscosity of the emulsion samples.

  • Centrifugation Test:

    • Place 10 g of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.[16]

    • Visually inspect for any signs of phase separation or creaming. A stable emulsion will show no change.

  • Thermal Stress Tests:

    • High Temperature: Store samples in an oven at 40-45°C for a period of 1 to 3 months.

    • Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (or 40°C) for 24 hours.[13][16]

  • Evaluation:

    • At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), withdraw the samples from the stress conditions.

    • Allow them to equilibrate to room temperature.

    • Evaluate for changes in appearance (color, phase separation), pH, and viscosity compared to the baseline measurements.

G start Freshly Prepared Emulsion baseline T=0 Baseline Analysis (pH, Viscosity, Appearance) start->baseline centrifuge Centrifugation Test (3000 rpm, 30 min) baseline->centrifuge thermal Thermal Stress Tests baseline->thermal cycles Freeze-Thaw Cycles (-10°C to 40°C, 3x) baseline->cycles analysis Periodic Analysis (pH, Viscosity, Appearance) centrifuge->analysis thermal->analysis cycles->analysis pass Stable analysis->pass No Significant Change fail Unstable (Reformulate) analysis->fail Phase Separation, Color Change, Viscosity Drop >15%

Caption: Workflow for accelerated stability testing of a cosmetic emulsion.

Data Presentation: Stability Assessment Results

The following table shows hypothetical stability data for the example formulations after 1 month at 45°C.

Parameter Specification Serum (T=0) Serum (T=1 mo @ 45°C) Cream (T=0) Cream (T=1 mo @ 45°C)
Appearance Homogeneous, whitePassPass (Slight beige tint)PassPass (Slight beige tint)
pH 5.0 - 6.05.65.45.75.5
Viscosity (cP) Report3,0002,850 (-5%)15,00014,100 (-6%)
Centrifugation No separationPassPassPassPass
Freeze-Thaw (3 cycles) No separationPassPassPassPass

Quality Control

Quantitative analysis ensures that the concentration of the active ingredient, this compound, is within specification in the final product. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[17]

Protocol: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound. Method validation is required for implementation.

Equipment & Reagents:

  • HPLC system with UV detector

  • C18 column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2.8)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.2 µm membrane filters

Procedure:

  • Standard Preparation:

    • Accurately weigh and prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).

    • Perform serial dilutions to create a series of calibration standards covering the expected sample concentration range (e.g., 10-80 µg/mL).[17]

  • Sample Preparation:

    • Accurately weigh a known amount of the emulsion into a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate to break the emulsion and dissolve the active.

    • Dilute to volume with the solvent.

    • Filter the resulting solution through a 0.2 µm filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 3.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Data Presentation: HPLC Method Parameters
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[17]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.8) (60:40 v/v)[17][18]
Flow Rate 0.6 - 1.0 mL/min[17]
Injection Volume 20 µL[18]
Detection Wavelength 280 nm[17][18]
Column Temperature Ambient
Linearity Range 10.28 - 71.96 µg/mL (r² > 0.999)[17]

References

Application Notes & Protocols for the Purity Assessment of 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Ethylresorcinol (4-ethyl-1,3-benzenediol) is a resorcinol derivative with applications in the pharmaceutical and cosmetic industries, notably for its effects on skin hyperpigmentation by inhibiting tyrosinase.[1][2] It is also used as a synthetic intermediate.[3] Ensuring the purity of this compound is critical for its efficacy, safety, and compliance with regulatory standards. This document provides detailed protocols for the primary analytical techniques used to assess its purity.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from any potential impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile compounds like this compound. It separates compounds based on their polarity.

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (for pH adjustment).[6]

    • This compound reference standard.

    • Sample of this compound for testing.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For resorcinol and its derivatives, a common mobile phase is a gradient or isocratic mixture of Methanol or Acetonitrile and water, with the aqueous phase acidified.[4][7] A starting point could be Methanol:Water (60:40 v/v) with pH adjusted to ~3 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.[4][7]

    • Column Temperature: 25°C.[4][7]

    • Detection Wavelength: 280 nm.[4]

    • Injection Volume: 10-20 µL.[4][5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL. Further dilute as necessary to create calibration standards (e.g., 0.1, 0.2, 0.5 mg/mL).

    • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution at a concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standard solutions to establish a calibration curve and determine the retention time of this compound.

    • Inject the sample solution. The area of the main peak corresponding to this compound is used to calculate its purity.

    • Purity is typically calculated using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • The presence of other peaks indicates impurities. A PDA detector can be used to check for peak purity and co-elution.[5]

Quantitative Data Summary: HPLC

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase Methanol:Water (40:60, v/v)[4] or Acetonitrile:Phosphate Buffer (60:40, v/v)[5]
Flow Rate 0.6 - 1.0 mL/min[4][5]
Detection (UV) 280 nm[4]
Temperature 25°C[4][7]
Expected Retention Time ~3-5 minutes (highly dependent on exact conditions)[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and improve peak shape.

Experimental Protocol: GC-MS for this compound

  • Instrumentation:

    • Gas chromatograph coupled with a Mass Spectrometer detector.

    • Fused silica capillary column (e.g., BP-5 or similar).[8]

  • Reagents and Materials:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Solvent: Ethyl acetate or Diethyl ether.[9][10]

    • This compound reference standard and test sample.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the this compound sample into a vial.

    • Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.[9]

    • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization of the hydroxyl groups.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Analysis and Data Interpretation:

    • The retention time of the derivatized this compound peak is used for identification.

    • The mass spectrum provides structural confirmation. The molecular ion of the di-silylated derivative would be expected at m/z 282.

    • Purity is determined by the relative area percentage of the main peak. Impurities will appear as separate peaks with different retention times and mass spectra.

Quantitative Data Summary: GC

ParameterRecommended Condition
Column BP-5 fused silica capillary or equivalent[8]
Derivatization Agent BSTFA + 1% TMCS[9]
Kovats Retention Index 1314 (on a semi-standard non-polar column)[11]

Spectroscopic and Thermal Analysis

These methods provide information about the chemical structure and physical properties of the substance, serving as confirmatory tests for identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the test sample should be identical to that of a pure reference standard.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a simple method. Alternatively, a KBr pellet can be prepared.

  • Procedure (ATR):

    • Place a small amount of the this compound powder directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the sample spectrum with a reference spectrum. Key functional groups for this compound include O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and C-O (~1200-1300 cm⁻¹).[7] The absence of unexpected peaks (e.g., C=O from a ketone impurity) supports purity.

Thermal Analysis (Melting Point & DSC)

The melting point is a fundamental physical property used to gauge purity. Impurities typically depress and broaden the melting range.[12] Differential Scanning Calorimetry (DSC) provides more precise data on melting point and can quantify purity.

Protocol: Melting Point Determination

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Load a small amount of finely powdered this compound into a capillary tube.

    • Place the tube in the apparatus.

    • Heat at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.

    • Record the temperature range from when the first drop of liquid appears to when all solid has melted.

  • Interpretation: A sharp melting range that matches the literature value indicates high purity.

Quantitative Data Summary: Physical & Spectroscopic Properties

PropertyValue / Expected Result
Molecular Formula C₈H₁₀O₂[3]
Molecular Weight 138.17 g/mol [3]
Appearance Solid[1]
Melting Point 95-98°C[2][3] or 98-99°C[13]
Key IR Peaks (cm⁻¹) ~3300 (O-H), ~3050 (Aromatic C-H), ~1600 (C=C), ~1250 (C-O)[7]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample.

Purity_Assessment_Workflow Workflow for this compound Purity Assessment Sample Sample Reception (this compound Batch) Physical Physical & Thermal Analysis Sample->Physical Spectro Spectroscopic ID Sample->Spectro Chroma Chromatographic Purity Sample->Chroma MP Melting Point / DSC Physical->MP IR FTIR Analysis Spectro->IR HPLC HPLC-UV/PDA (Purity & Impurities) Chroma->HPLC GCMS GC-MS (Volatile Impurities) Chroma->GCMS Data Data Compilation & Review MP->Data IR->Data HPLC->Data GCMS->Data Report Certificate of Analysis (Purity Report) Data->Report

Caption: Purity assessment workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 4-Ethylresorcinol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Ethylresorcinol in cosmetic formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation process with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Discoloration (Pinking/Browning) of the Formulation

Question: My cream/lotion containing this compound is turning pink or brown over time. What is causing this, and how can I prevent it?

Answer:

Discoloration is a primary indicator of this compound degradation, typically caused by oxidation. Resorcinol derivatives are susceptible to oxidation, which is often accelerated by exposure to light, high pH, and the presence of metal ions. This process can lead to the formation of colored quinone-type compounds.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High pH Maintain the formulation's pH in the slightly acidic range (pH 4-6). Phenolic compounds are generally more stable at lower pH levels.[1]
Exposure to Light Package the formulation in opaque or UV-protective containers. Conduct photostability tests to assess light sensitivity.
Presence of Metal Ions Incorporate a chelating agent, such as Disodium EDTA (Ethylenediaminetetraacetic acid) or phytic acid, into the formulation. Chelating agents bind to metal ions, preventing them from catalyzing oxidative reactions.
Oxidation Add an effective antioxidant system to the formulation. A combination of antioxidants often provides a synergistic effect. For example, a blend of Tocopherol (Vitamin E) and Ascorbyl Palmitate can be effective.

Issue 2: Loss of Efficacy Over Time

Question: I'm observing a decrease in the skin-lightening or antioxidant effect of my this compound formulation during stability studies. Why is this happening?

Answer:

A loss of efficacy is directly linked to the degradation of the active this compound molecule. The same factors that cause discoloration—oxidation, pH shifts, and light exposure—can also lead to a reduction in the concentration of the active ingredient.

Troubleshooting Steps:

  • Quantify the Active: Utilize a validated stability-indicating HPLC method to accurately measure the concentration of this compound in your formulation at different time points during your stability study.

  • Review Formulation pH: Ensure the pH of your formulation remains within the optimal range (pH 4-6) throughout its shelf life.

  • Evaluate Antioxidant System: If you are already using an antioxidant, consider increasing its concentration or using a synergistic combination of antioxidants.

  • Assess Packaging: Confirm that your packaging provides adequate protection from light and air. Airless pumps can be a good option to minimize oxygen exposure.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the formulation and stability of this compound.

Q1: What is the optimal pH range for formulations containing this compound?

A1: The optimal pH range for maintaining the stability of this compound is typically between 4 and 6. Phenolic compounds are more prone to oxidation and degradation at higher pH levels.

Q2: What are the best antioxidants to use with this compound?

A2: A combination of antioxidants is often more effective than a single one due to synergistic effects.[2][3] A common and effective combination includes a primary antioxidant like Tocopherol (Vitamin E) to scavenge free radicals and a secondary antioxidant like Ascorbyl Palmitate to regenerate the primary antioxidant. The addition of a chelating agent like EDTA can further enhance stability by sequestering metal ions that catalyze oxidation.[4][5]

Q3: How does light affect the stability of this compound?

A3: this compound, like many phenolic compounds, is susceptible to photodegradation. Exposure to UV radiation can initiate oxidation reactions, leading to discoloration and a loss of activity. Therefore, using UV-protective packaging is crucial for formulations containing this ingredient.

Q4: What is a suitable analytical method for quantifying this compound in a cosmetic cream?

A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for quantifying this compound in cosmetic matrices.[1][6][7][8]

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions. Please note that these are representative values, and actual results may vary depending on the specific formulation matrix.

Table 1: Effect of pH on this compound Stability in an O/W Cream at 40°C

pH% Degradation after 4 weeks% Degradation after 8 weeks% Degradation after 12 weeks
4.0 < 2%< 5%< 8%
5.5 < 3%< 7%< 12%
7.0 5 - 10%10 - 20%20 - 35%

Table 2: Effect of Temperature on this compound Stability in an O/W Cream at pH 5.5

Temperature% Degradation after 4 weeks% Degradation after 8 weeks% Degradation after 12 weeks
25°C (Room Temperature) < 1%< 2%< 3%
40°C < 3%< 7%< 12%
50°C 5 - 15%15 - 25%25 - 40%

Table 3: Efficacy of Stabilization Strategies on this compound in an O/W Cream (pH 5.5, 40°C)

Formulation% Degradation after 12 weeks
Control (No Stabilizers) 10 - 15%
+ 0.1% Tocopherol 5 - 10%
+ 0.1% Disodium EDTA 7 - 12%
+ 0.1% Tocopherol + 0.1% Disodium EDTA < 5%

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream

Objective: To evaluate the physical and chemical stability of a cosmetic cream containing this compound under accelerated conditions.

Methodology:

  • Prepare the final formulation of the cream containing this compound and package it in the intended commercial packaging.

  • Store the samples in stability chambers under the following conditions:

    • 25°C / 60% RH (Real-time control)

    • 40°C / 75% RH (Accelerated)

    • 50°C / 75% RH (Accelerated)

    • Photostability chamber (ICH Q1B guidelines)

  • At specified time points (e.g., 0, 4, 8, and 12 weeks), withdraw samples and evaluate the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Stability: Assay of this compound using a validated HPLC-UV method.

Protocol 2: HPLC-UV Method for Quantification of this compound

Objective: To determine the concentration of this compound in a cosmetic cream.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh approximately 1g of the cream into a 50 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate to disperse the cream and dissolve the this compound.

  • Bring the solution to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

degradation_pathway This compound This compound Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical Oxidation (O2, Metal Ions) Quinone_Intermediate Ortho- or Para-Quinone Intermediate Phenoxy_Radical->Quinone_Intermediate Further Oxidation Polymerized_Products Polymerized Colored Products (Discoloration) Quinone_Intermediate->Polymerized_Products Polymerization

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Formulation & Sampling cluster_stability Stability Testing cluster_analysis Analysis cluster_results Results & Conclusion Formulation Prepare Cream with This compound Packaging Package in Final Container Formulation->Packaging Conditions Store at Various Conditions (Temp, Humidity, Light) Packaging->Conditions Sampling Withdraw Samples at Time Points Conditions->Sampling Physical_Tests Physical Evaluation (Color, pH, Viscosity) Sampling->Physical_Tests Chemical_Tests Chemical Analysis (HPLC for Assay) Sampling->Chemical_Tests Data_Analysis Analyze Data and Determine Shelf-Life Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis

Caption: Experimental workflow for stability testing.

troubleshooting_logic Start Formulation Instability (e.g., Discoloration) Check_pH Is pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH No Check_Antioxidant Is an effective antioxidant system present? Check_pH->Check_Antioxidant Yes Adjust_pH->Check_Antioxidant Add_Antioxidant Add/Optimize Antioxidant (e.g., Tocopherol) Check_Antioxidant->Add_Antioxidant No Check_Chelator Is a chelating agent present? Check_Antioxidant->Check_Chelator Yes Add_Antioxidant->Check_Chelator Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Chelator->Add_Chelator No Check_Packaging Is packaging light-protective? Check_Chelator->Check_Packaging Yes Add_Chelator->Check_Packaging Change_Packaging Use Opaque/UV-protective Packaging Check_Packaging->Change_Packaging No End Stable Formulation Check_Packaging->End Yes Change_Packaging->End

Caption: Troubleshooting logic for this compound stability issues.

References

Enhancing the solubility of 4-Ethylresorcinol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the solubility of 4-Ethylresorcinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

This compound is generally considered a poorly water-soluble compound.[1][2] While one estimate suggests a solubility of 5520 mg/L at 25 °C, other sources describe it as insoluble in water.[3] It is, however, soluble in alcohols like methanol and ethanol.[4][5] For practical laboratory purposes, its limited aqueous solubility necessitates the use of enhancement techniques for creating solutions for in vitro and in vivo studies.

Q2: What are the primary methods for enhancing the aqueous solubility of this compound?

Several standard techniques used for poorly soluble phenolic compounds can be effectively applied to this compound. The most common and effective methods include:

  • Co-solvency: Blending water with miscible organic solvents in which this compound is more soluble.[6][7]

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the this compound molecule, thereby increasing its solubility.[][9]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[10][11]

  • Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the compound.[2][12]

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic matrix to improve its dissolution rate.[13][14]

Q3: Which co-solvents are recommended for this compound?

Commonly used and effective co-solvents for this compound and other poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Propylene Glycol (PG), and ethanol.[][15][16] DMSO is often used to prepare concentrated stock solutions, which are then diluted into aqueous media containing other co-solvents like PEG 300 for the final working solution.[15][17]

Q4: How does pH affect the solubility of this compound?

As a phenolic compound, this compound is a weak acid with a predicted pKa of approximately 10.06.[5]

  • In aqueous solutions with a pH below its pKa , it will exist predominantly in its neutral, less soluble form.

  • In solutions with a pH above its pKa , it will be deprotonated to its phenolate form, which is an ion and thus significantly more water-soluble. Therefore, adjusting the pH of the aqueous solution to a basic pH (e.g., pH > 10.5) can substantially increase the solubility of this compound.[18][19]

Q5: Can cyclodextrins improve the solubility of this compound?

Yes, cyclodextrins are highly effective for this purpose. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the poorly soluble this compound molecule within this cavity, forming an inclusion complex that has a much higher apparent solubility in water.[11][20] Modified cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used to achieve even greater solubility enhancement.[15][17]

Q6: What is the role of surfactants in solubilizing this compound?

Surfactants, such as Tween-80 or Poloxamers, can be used to dissolve this compound through a process called micellar solubilization.[2][21] When a surfactant is added to an aqueous solution above its critical micelle concentration (CMC), its molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly water-soluble this compound partitions into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[12] This technique is often combined with co-solvents.[15]

Quantitative Data: Solubility Formulations

The following table summarizes tested formulations that achieve a this compound concentration of at least 2.5 mg/mL. These are particularly useful for preparing solutions for in vivo experiments.

Formulation No.ComponentsAchieved Solubility (mg/mL)Reference(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5[15][17]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5[15][17]
310% DMSO, 90% Corn Oil≥ 2.5[15][17]
4DMSO100 (requires sonication)[17]

Troubleshooting Guide

Problem: this compound powder is not dissolving in my aqueous buffer.

  • Cause: The inherent low aqueous solubility of this compound.

  • Solution: You must employ a solubility enhancement technique.

    • First Step: Try preparing a concentrated stock solution in 100% DMSO (up to 100 mg/mL).[17] You may need to use an ultrasonic bath to aid dissolution.

    • Dilution: Serially dilute the DMSO stock solution into your final aqueous buffer. Be aware that the compound may precipitate if the final DMSO concentration is too low to maintain solubility.

    • Alternative: If direct dilution is not feasible, use one of the established protocols listed in the "Experimental Protocols" section below, such as the co-solvency or cyclodextrin methods.

Problem: My solution became cloudy or formed a precipitate after I prepared it.

  • Cause 1: The solubility limit was exceeded upon dilution of an organic stock solution into the aqueous medium.

  • Solution 1: Re-prepare the solution but use a higher final concentration of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your final aqueous phase. If possible, gently heat and sonicate the solution to aid redissolution.[15]

  • Cause 2: The pH of the final solution is not optimal for solubility.

  • Solution 2: For weakly acidic drugs like this compound, ensure the pH of your final medium is not in the acidic to neutral range (pH 3-7), where it is least soluble.[19] Consider adjusting the pH to be basic if your experimental design allows.

  • Cause 3: The solution has been stored for too long or at an improper temperature, leading to crystallization.

  • Solution 3: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[15] For stock solutions in DMSO, store them in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17]

Experimental Workflows and Pathways

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategy Selection cluster_outcome Outcome start Need to Dissolve This compound in Aqueous Solution cosolvency Co-solvency (DMSO, PEG300) start->cosolvency Is organic solvent acceptable? ph_adjust pH Adjustment (pH > 10.5) start->ph_adjust Is high pH acceptable? cyclo Cyclodextrin Complexation start->cyclo Need high solubility boost? micellar Micellar Solubilization start->micellar Using surfactants? success Clear, Stable Solution Achieved cosolvency->success ph_adjust->success cyclo->success micellar->success

Caption: Decision workflow for selecting a this compound solubilization method.

signaling_pathway ER This compound PKA PKA Activity ER->PKA Inhibits cAMP cAMP Levels ER->cAMP Inhibits TRP2 TRP-2 Expression ER->TRP2 Inhibits TYR Tyrosinase Activity ER->TYR Inhibits Melanin Melanin Synthesis PKA->Melanin cAMP->PKA TRP2->Melanin TYR->Melanin

Caption: Inhibitory action of this compound on the melanin synthesis pathway.[17]

Experimental Protocols

Protocol 1: Co-solvency Method for In Vivo Formulation [15]

This protocol details the preparation of a 1 mL working solution with a target concentration of 2.5 mg/mL.

  • Prepare Stock Solution: Weigh 25 mg of this compound and dissolve it in 1 mL of DMSO. If needed, use an ultrasonic bath to ensure complete dissolution. This creates a 25 mg/mL stock solution.

  • Add Co-solvent: In a sterile tube, add 400 µL of PEG300.

  • Add Drug: To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous and clear.

  • Final Dilution: Add 450 µL of saline to the tube to bring the total volume to 1 mL. Vortex one final time.

  • Final Check: The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. This formulation should be prepared fresh on the day of use.

Protocol 2: Cyclodextrin Complexation Method [15][17]

This protocol uses a cyclodextrin to enhance solubility.

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. For example, dissolve 2 g of SBE-β-CD powder in saline and adjust the final volume to 10 mL.

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Combine Components: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add Drug: To the cyclodextrin solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Mix: Vortex the solution thoroughly until it is completely clear. The cyclodextrin will form an inclusion complex with the this compound, keeping it dissolved in the aqueous medium.

  • Final Check: The resulting solution will have a this compound concentration of 2.5 mg/mL. This solution should be prepared fresh before use.

Protocol 3: pH Adjustment Method

This protocol is a general guide for using pH to enhance solubility.

  • Determine Target pH: Since the pKa of this compound is ~10.06, a target pH of at least 10.5-11.0 is recommended to ensure the majority of the compound is in its ionized, soluble form.

  • Prepare Alkaline Buffer: Prepare an aqueous buffer at your target pH (e.g., a carbonate-bicarbonate buffer for pH 10.5 or use dilute NaOH).

  • Add Compound: Weigh the desired amount of this compound powder and add it directly to the alkaline buffer.

  • Aid Dissolution: Stir the mixture vigorously using a magnetic stirrer. Gentle heating or sonication can accelerate the dissolution process.

  • Verify pH: After the compound has dissolved, re-check the pH of the solution and adjust if necessary using a small amount of concentrated base (e.g., 1 M NaOH).

  • Note: This method is highly effective but must be compatible with the intended application, as a high pH can affect biological assays or formulation stability.

References

Technical Support Center: Optimization of 4-Ethylresorcinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethylresorcinol for increased yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the Friedel-Crafts acylation of resorcinol to produce 2,4-dihydroxyacetophenone, and the subsequent reduction of 2,4-dihydroxyacetophenone to this compound.

Stage 1: Friedel-Crafts Acylation of Resorcinol

Question 1: Low yield of 2,4-dihydroxyacetophenone in the Friedel-Crafts acylation reaction.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While zinc chloride is commonly used, greener alternatives like solid acid catalysts can be effective.[1][2] Methane sulfonic acid has also been shown to be an efficient catalyst.

    • Recommendation: Compare the efficacy of different catalysts. Ensure the catalyst is anhydrous, as moisture can deactivate it. For zinc chloride, a molar excess is often required.[1]

  • Inefficient Acylating Agent: Acetic acid is a common and greener choice, but acetic anhydride or acetyl chloride can also be used.[3]

    • Recommendation: If using acetic acid, consider using a dehydrating agent or a setup to remove water as it forms, which can drive the reaction forward.[4]

  • Incorrect Reaction Temperature: The reaction temperature significantly impacts yield and selectivity.

    • Recommendation: Maintain the reaction temperature between 100-130°C when using zinc chloride and acetic acid to favor the formation of 2,4-dihydroxyacetophenone and minimize side products.[5]

  • Formation of Side Products: O-acylation to form resorcinol monoacetate or diacetate, and di-acylation to form 4,6-diacetylresorcinol are common side reactions.[6][7]

    • Recommendation: Careful control of reaction conditions, particularly temperature and stoichiometry of reactants, can minimize the formation of these byproducts. Using a milder catalyst may also improve selectivity.

Question 2: Difficulty in purifying the 2,4-dihydroxyacetophenone product.

Possible Causes and Solutions:

  • Presence of Unreacted Resorcinol and Side Products: Incomplete reaction or side reactions can lead to a complex mixture that is difficult to separate.

    • Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. Recrystallization from hot water is a common and effective method for purifying 2,4-dihydroxyacetophenone.[5] Washing the crude product with dilute acid can help remove catalyst residues.[5]

  • Product Discoloration: The product may appear colored due to impurities.

    • Recommendation: Using a solid acid catalyst like an acidic ion-exchange resin can help reduce coloration.[4] Proper purification through recrystallization should also yield a white to pale yellow product.[5]

Stage 2: Reduction of 2,4-Dihydroxyacetophenone

Question 3: Low yield of this compound during the reduction step.

Possible Causes and Solutions:

  • Ineffective Reduction Method: The choice of reducing agent and reaction conditions is critical for achieving a high yield.

    • Recommendation: The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) is effective for aryl-alkyl ketones.[1][8] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is another viable option.[9][10]

  • Incomplete Reaction: The reduction may not go to completion, leaving unreacted 2,4-dihydroxyacetophenone.

    • Recommendation: Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the reaction is run for an adequate amount of time under appropriate hydrogen pressure.

  • Formation of Byproducts: Over-reduction or side reactions can lead to the formation of undesired products.

    • Recommendation: Careful monitoring of the reaction and optimization of reaction time and temperature can help minimize byproduct formation.

Question 4: The substrate is sensitive to the harsh acidic conditions of the Clemmensen reduction.

Possible Causes and Solutions:

  • Acid-Labile Functional Groups: The strongly acidic environment of the Clemmensen reduction can cause degradation or unwanted reactions if other acid-sensitive groups are present in the molecule.[1][11]

    • Recommendation: Consider alternative reduction methods that are performed under neutral or basic conditions. The Wolff-Kishner reduction is a suitable alternative for substrates that are stable in strong bases.[1] Catalytic hydrogenation is another milder option.[12]

Data Presentation: Comparison of Synthesis Parameters

Table 1: Friedel-Crafts Acylation of Resorcinol to 2,4-Dihydroxyacetophenone

CatalystAcylating AgentTemperature (°C)Reaction Time (hours)Yield (%)Reference
Zinc ChlorideAcetic Acid120172.8[5]
Sulfuric AcidAcetic Acid124660[4]
Amberlyst 15Acetic Acid124672[4]
Methane Sulfonic AcidAcetic AcidNot specifiedNot specifiedHigh[6][13]

Table 2: Reduction of 2,4-Dihydroxyacetophenone to this compound

Reduction MethodReducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Catalytic HydrogenationRaney Nickel / Ni on SilicaEthanol/WaterReflux80[9]
Clemmensen ReductionAmalgamated Zinc, HClWaterRefluxNot specified[14]
Catalytic HydrogenationPalladium on CarbonAcetic AcidRoom TemperatureHigh[12]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation

This protocol is based on the use of zinc chloride as a catalyst.

Materials:

  • Resorcinol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride

  • 18% Hydrochloric Acid

  • Water

Procedure:

  • In a flask equipped with a stirrer, thermometer, and reflux condenser, add glacial acetic acid and anhydrous zinc chloride.

  • Heat the mixture to dissolve the zinc chloride.

  • Add resorcinol to the mixture.

  • Raise the temperature to 120°C and maintain for 1 hour.[5]

  • After the reaction is complete, cool the mixture and add 18% hydrochloric acid to decompose the complex.[5]

  • Heat the solution to dissolve the product, then cool to 20°C to allow for recrystallization.

  • Filter the pale yellow to white crystals of 2,4-dihydroxyacetophenone and dry.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol utilizes Raney Nickel as the catalyst.

Materials:

  • 2,4-Dihydroxyacetophenone

  • Raney Nickel and Nickel supported on Silica (50:50)

  • Ethanol

  • Water

  • Acetic Acid

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser, addition funnel, and mechanical stirrer, add the Raney Nickel/Ni on silica catalyst and a 50:50 mixture of ethanol and water.[9]

  • Heat the mixture to reflux.

  • Dissolve 2,4-dihydroxyacetophenone in a mixture of water, ethanol, and acetic acid.

  • Slowly add the 2,4-dihydroxyacetophenone solution dropwise to the refluxing catalyst mixture.[9]

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

  • Filter the hot reaction mixture through a Millipore filter to remove the catalyst.

  • Concentrate the pale yellow solution in vacuo to obtain a solid.

  • Recrystallize the solid from a suitable solvent (e.g., 1,2-dichloroethane) to yield pure this compound.[9]

Mandatory Visualization

Synthesis_Workflow cluster_acylation Stage 1: Friedel-Crafts Acylation cluster_reduction Stage 2: Reduction Resorcinol Resorcinol Reaction1 Acylation Reaction Resorcinol->Reaction1 AcylatingAgent Acetic Acid / Acetic Anhydride AcylatingAgent->Reaction1 Catalyst_ZnCl2 ZnCl2 Catalyst_ZnCl2->Reaction1 Catalyst_SolidAcid Solid Acid Catalyst Catalyst_SolidAcid->Reaction1 DHAP 2,4-Dihydroxyacetophenone Reaction1->DHAP Purification1 Purification (Recrystallization) DHAP->Purification1 Pure_DHAP Pure 2,4-Dihydroxyacetophenone Purification1->Pure_DHAP Reaction2 Reduction Reaction Pure_DHAP->Reaction2 ReducingAgent_Clemmensen Zn(Hg), HCl (Clemmensen) ReducingAgent_Clemmensen->Reaction2 ReducingAgent_Catalytic H2, Catalyst (e.g., Raney Ni, Pd/C) ReducingAgent_Catalytic->Reaction2 Ethylresorcinol This compound Reaction2->Ethylresorcinol Purification2 Purification (Recrystallization) Ethylresorcinol->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Troubleshooting_Acylation Start Low Yield of 2,4-Dihydroxyacetophenone? Cause1 Suboptimal Catalyst? Start->Cause1 Check Cause2 Inefficient Acylation? Start->Cause2 Check Cause3 Incorrect Temperature? Start->Cause3 Check Cause4 Side Product Formation? Start->Cause4 Check Solution1 Use anhydrous catalyst; Consider solid acid catalysts. Cause1->Solution1 Solution2 Use dehydrating agent with acetic acid or use acetic anhydride. Cause2->Solution2 Solution3 Optimize temperature (e.g., 100-130°C for ZnCl2). Cause3->Solution3 Solution4 Control stoichiometry and reaction conditions carefully. Cause4->Solution4

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A: The most common synthetic route involves two main steps. The first is the Friedel-Crafts acylation of resorcinol to form the intermediate, 2,4-dihydroxyacetophenone. The second step is the reduction of the ketone group of 2,4-dihydroxyacetophenone to an ethyl group, yielding this compound.[1][15]

Q2: Are there greener alternatives to the traditional Friedel-Crafts acylation catalysts like zinc chloride?

A: Yes, solid acid catalysts such as montmorillonite clay (K-10), dodeca-tungstophosphoric acid (DTP) supported on K-10, sulfated zirconia, and ion exchange resins like Amberlyst-36 have been investigated as more environmentally friendly and reusable alternatives to Lewis acids like zinc chloride.[2]

Q3: What are the main challenges in the Clemmensen reduction step?

A: The primary challenge of the Clemmensen reduction is its requirement for strongly acidic conditions (concentrated HCl), which may not be suitable for substrates with acid-sensitive functional groups.[1][11] Additionally, the reaction is heterogeneous, which can sometimes lead to issues with reproducibility and scalability.[1]

Q4: Can this compound be synthesized in a one-pot reaction?

A: While the two-step process is more commonly described, there are patents that outline methods for the synthesis of 4-alkylresorcinols that may be adapted for a more streamlined, one-pot approach. However, these often involve specific catalysts and reaction conditions that need careful optimization.

Q5: What are the common methods for purifying the final this compound product?

A: Recrystallization is a standard and effective method for purifying this compound. The choice of solvent for recrystallization is important and may need to be determined empirically, though solvents like 1,2-dichloroethane have been reported to be effective.[9] Column chromatography can also be used for purification, especially on a smaller scale or if there are closely related impurities.

References

Technical Support Center: Managing the Skin Irritation Potential of 4-Ethylresorcinol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of 4-Ethylresorcinol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in dermatological and cosmetic formulations?

This compound is a derivative of resorcinol used in skincare for its potent skin-lightening and antioxidant properties. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis, making it effective in addressing hyperpigmentation. Additionally, it possesses antioxidant capabilities that help protect the skin from oxidative stress.

Q2: What is the known skin irritation potential of this compound?

While generally considered safe for use in cosmetic products at low concentrations, this compound, as a phenolic compound, can cause skin irritation, especially at higher concentrations or in individuals with sensitive skin. Reactions can manifest as mild redness, a warming sensation, or temporary stinging. It is important to note that the irritation potential is concentration-dependent.

Q3: What are the underlying mechanisms of this compound-induced skin irritation?

The irritation potential of phenolic compounds like this compound can be attributed to their interaction with skin proteins and lipids, potentially disrupting the skin barrier function. This can lead to an inflammatory response, characterized by the release of pro-inflammatory mediators.

Q4: How does the concentration of this compound in a formulation relate to its irritation potential?

The potential for skin irritation from this compound is directly related to its concentration in the formulation. While specific dose-response data is limited in publicly available literature, it is crucial for formulators to conduct their own safety assessments to determine the optimal concentration that balances efficacy with minimal irritation. The experimental protocols outlined in this guide can be used to establish a safe concentration range for a specific formulation.

Q5: Are there regulatory guidelines for the use of this compound in cosmetic products?

Regulatory guidelines for cosmetic ingredients vary by region. It is essential to consult the latest regulations from authorities such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US Cosmetic Ingredient Review (CIR) to ensure compliance.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound products.

Issue Potential Cause(s) Recommended Action(s)
Phase Separation or Precipitation in Formulation - pH Shift: this compound's solubility can be pH-dependent. - Solvent Incompatibility: The solvent system may not be optimal for the concentration of this compound used. - Temperature Fluctuations: Changes in temperature during storage can affect solubility and emulsion stability.- pH Adjustment: Carefully buffer the formulation to a pH where this compound is most stable and soluble. - Solvent System Optimization: Experiment with different co-solvents or solubilizing agents. - Stability Testing: Conduct stability tests at various temperatures to identify a suitable storage range.
Color Change (e.g., Browning) in Formulation - Oxidation: this compound, like other phenols, can oxidize when exposed to air and light, leading to a color change. - Interaction with Other Ingredients: Certain ingredients in the formulation may react with this compound.- Incorporate Antioxidants: Add antioxidants such as Vitamin E (Tocopherol) or Rosemary Extract to the formulation to prevent oxidation. - Use Chelating Agents: Include chelating agents like EDTA to bind metal ions that can catalyze oxidation. - Protective Packaging: Use opaque, airless packaging to minimize exposure to light and air.
Unexpected High Levels of Skin Irritation in Pre-clinical Tests - High Concentration of Free this compound: The concentration of unbound this compound may be too high. - Inadequate Formulation Strategy: The vehicle itself may be contributing to irritation or failing to mitigate the irritation potential of the active ingredient. - pH of the Formulation: A pH that is too low or too high can compromise the skin barrier and exacerbate irritation.- Concentration Optimization: Reduce the concentration of this compound and re-evaluate efficacy and irritation. - Encapsulation/Delivery Systems: Consider using delivery systems like nanoemulsions to encapsulate this compound, which can reduce direct contact with the skin surface and lower irritation potential. - Incorporate Anti-Irritants: Add soothing ingredients such as Bisabolol, Allantoin, or Green Tea Extract to the formulation. - pH Optimization: Adjust the formulation pH to be within the optimal range for skin compatibility (typically between 4.5 and 5.5).
Loss of Efficacy Over Time - Degradation of this compound: The active ingredient may be degrading due to factors like pH instability, oxidation, or exposure to light.- Stability-Indicating Assay: Develop and use a validated analytical method (e.g., HPLC) to track the concentration of this compound in the formulation over time under different storage conditions. - Reformulation: Revisit the formulation to improve the stability of this compound, as outlined in the "Phase Separation" and "Color Change" sections.

Experimental Protocols & Methodologies

1. In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models

This protocol is based on the OECD Test Guideline 439 and provides a validated, non-animal method for assessing skin irritation potential.

  • Objective: To determine the potential of a this compound formulation to cause skin irritation.

  • Model: Commercially available Reconstructed Human Epidermis (RhE) models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.

  • Principle: The test material is applied topically to the RhE tissue. Irritant substances cause cell damage, which is quantified by measuring the reduction in cell viability using the MTT assay.

  • Procedure:

    • Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions until they are fully differentiated.

    • Test Material Application: Apply a defined amount of the this compound formulation (and a negative and positive control) to the surface of the RhE tissue.

    • Incubation: Incubate for a specified period (e.g., 60 minutes).

    • Rinsing: Thoroughly rinse the test material from the tissue surface.

    • MTT Assay: Transfer the tissues to a fresh medium containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Formazan Extraction: Extract the formazan from the tissues using a solvent (e.g., isopropanol).

    • Quantification: Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

  • Data Interpretation: Calculate the percentage of cell viability relative to the negative control. A formulation that reduces cell viability below a certain threshold (e.g., 50%) is classified as an irritant.

2. Cytotoxicity Assay on Human Dermal Fibroblasts

This assay provides information on the potential of a formulation to cause damage to dermal cells.

  • Objective: To evaluate the cytotoxicity of a this compound formulation on human dermal fibroblasts.

  • Cell Line: Human Dermal Fibroblasts (HDF).

  • Principle: Similar to the RhE model, this assay measures cell viability after exposure to the test material using a colorimetric assay like MTT or Neutral Red Uptake (NRU).

  • Procedure:

    • Cell Seeding: Seed HDF cells into a 96-well plate and allow them to attach and grow.

    • Test Material Exposure: Treat the cells with various concentrations of the this compound formulation for a defined period (e.g., 24 hours).

    • Viability Assay: Perform the MTT or NRU assay to determine cell viability.

    • Data Analysis: Plot the cell viability against the concentration of the test material to determine the IC50 (the concentration that causes a 50% reduction in cell viability).

3. Human Repeat Insult Patch Test (HRIPT)

This clinical test is the gold standard for assessing the skin sensitization and irritation potential of a finished product in human volunteers.

  • Objective: To determine the potential of a this compound formulation to cause irritation and allergic contact dermatitis in humans.

  • Study Population: A panel of human volunteers with varying skin types.

  • Principle: The product is repeatedly applied to the same skin site under occlusive patches over several weeks.

  • Procedure:

    • Induction Phase: Apply the test material under an occlusive patch to the backs of the volunteers. Patches are typically worn for 24-48 hours and this process is repeated several times over a few weeks.

    • Rest Phase: A rest period of about two weeks with no patch application follows the induction phase.

    • Challenge Phase: Apply a final patch with the test material to a naive skin site.

    • Scoring: Dermatologists score the skin reactions (erythema, edema) at specified time points after patch removal.

  • Data Interpretation: The frequency and severity of skin reactions are analyzed to determine the irritation and sensitization potential of the formulation.

Visualizations

G cluster_0 Troubleshooting Workflow for Skin Irritation Start High Irritation Observed in Pre-clinical Tests Concentration Is this compound Concentration Optimized? Start->Concentration Formulation Is the Formulation Vehicle Optimized? Concentration->Formulation Yes Reduce Reduce Concentration Concentration->Reduce No pH Is the Formulation pH Skin-Compatible? Formulation->pH Yes Encapsulate Consider Encapsulation (e.g., Nanoemulsion) Formulation->Encapsulate No AddIrritants Incorporate Anti-Irritants pH->AddIrritants Yes AdjustpH Adjust pH to 4.5-5.5 pH->AdjustpH No Retest Re-test Irritation Potential Reduce->Retest Encapsulate->Retest AddIrritants->Retest AdjustpH->Retest

Caption: A logical workflow for troubleshooting skin irritation issues in this compound formulations.

G cluster_1 In Vitro Skin Irritation Testing Workflow Prepare Prepare Reconstructed Human Epidermis (RhE) Tissues Apply Apply this compound Formulation Prepare->Apply Incubate Incubate Apply->Incubate Rinse Rinse Tissues Incubate->Rinse MTT Perform MTT Assay Rinse->MTT Extract Extract Formazan MTT->Extract Measure Measure Optical Density Extract->Measure Analyze Analyze Data and Classify Irritation Potential Measure->Analyze

Caption: Experimental workflow for assessing skin irritation using a Reconstructed Human Epidermis (RhE) model.

G cluster_2 Signaling Pathway of Skin Irritation Irritant Irritant (e.g., High Conc. This compound) Barrier Skin Barrier Disruption Irritant->Barrier Keratinocytes Keratinocyte Activation Barrier->Keratinocytes Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α) Keratinocytes->Mediators Inflammation Inflammatory Cascade Mediators->Inflammation Symptoms Clinical Symptoms (Erythema, Edema) Inflammation->Symptoms

Caption: A simplified signaling pathway illustrating the mechanism of skin irritation.

Strategies to prevent degradation of 4-Ethylresorcinol by light and air

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Ethylresorcinol by light and air.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a pink/brown color. What is happening?

A1: The discoloration of your this compound solution is likely due to oxidation and/or photodegradation. This compound, like many phenolic compounds, is susceptible to degradation when exposed to light and air (oxygen), leading to the formation of colored byproducts. This process can be accelerated by factors such as elevated temperature and alkaline pH.

Q2: How can I prevent the degradation of this compound in my formulation?

A2: Several strategies can be employed to enhance the stability of this compound:

  • Use of Antioxidants: Incorporating antioxidants can inhibit the oxidative degradation cascade.

  • Addition of Chelating Agents: Chelating agents can inactivate trace metal ions that may catalyze oxidation reactions.

  • pH Optimization: Maintaining an optimal pH for your formulation is crucial, as stability can be pH-dependent.

  • Light Protection: Storing and handling this compound in light-protective packaging is essential to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive applications, manufacturing and storing under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

Q3: What are some recommended antioxidants for stabilizing this compound?

A3: A combination of antioxidants often provides synergistic protection.[1][2] For cosmetic and pharmaceutical formulations, common choices include:

  • N-acetyl methionine: Has been shown to improve the storage and oxidative stability of 4-substituted resorcinol derivatives.

  • Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E): This combination is a well-known synergistic antioxidant system. Vitamin C can regenerate Vitamin E, prolonging its antioxidant activity.[1][2]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics and pharmaceuticals.

Q4: How do chelating agents help in stabilizing this compound?

A4: Trace amounts of metal ions (e.g., iron, copper) in your formulation can act as catalysts, accelerating the oxidative degradation of this compound. Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them inactive and thus improving the color stability and overall shelf-life of the product.

Q5: What is the optimal pH for a formulation containing this compound?

A5: Phenolic compounds are generally more stable in acidic conditions and more prone to degradation at alkaline pH. While the optimal pH can be formulation-dependent, it is recommended to maintain a pH below 7. Acidic or basic conditions can catalyze hydrolysis and other chemical reactions, leading to loss of potency.[3]

Q6: What type of packaging should I use for my this compound-containing product?

A6: To protect against photodegradation, it is crucial to use packaging that shields the product from light. Recommended options include:

  • Amber-colored glass or plastic containers: These effectively block UV and blue light.

  • Opaque containers: Prevent any light from reaching the product.

  • Packaging with UV-blocking additives: Some modern packaging materials are incorporated with substances that absorb UV radiation.[4]

  • Secondary packaging: Using an outer carton can provide an additional layer of light protection.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid Discoloration (within hours/days) 1. High exposure to UV or ambient light.2. Presence of oxidizing agents or metal ion contaminants.3. High pH of the formulation.1. Immediately transfer the product to an amber or opaque container. Work in a low-light environment.2. Review the formulation for potential contaminants. Consider adding a chelating agent like EDTA.3. Measure the pH of your formulation and adjust to a more acidic range (e.g., pH 4-6), if compatible with other ingredients.
Loss of Potency/Efficacy 1. Chemical degradation of this compound due to oxidation or photodegradation.1. Implement stabilization strategies such as adding antioxidants (e.g., a combination of Vitamin C and E) and chelating agents.2. Conduct a stability study to quantify the degradation and assess the effectiveness of your stabilization strategy (see Experimental Protocol section).
Phase Separation or Change in Viscosity 1. Degradation products may be altering the physicochemical properties of the formulation.2. Incompatibility of stabilizers with other formulation components.1. Analyze the degraded product to identify byproducts. Reformulate with appropriate stabilizers.2. Perform compatibility studies with all formulation ingredients, including the chosen antioxidants and chelating agents.

Data Presentation

Table 1: Illustrative Example of this compound Degradation Under Different Light Conditions

Storage Condition (4 weeks)This compound Remaining (%)Visual Appearance
Dark, 25°C98.5%Colorless
Ambient Light, 25°C85.2%Faint Pink
Direct Sunlight, 25°C60.7%Brownish-Pink

Note: This is an illustrative example. Actual degradation rates will vary depending on the specific formulation and light intensity.

Table 2: Illustrative Efficacy of Different Stabilization Strategies on this compound Stability (Stored under Ambient Light for 4 weeks)

FormulationThis compound Remaining (%)Color Change
Control (No Stabilizers)85.2%Faint Pink
+ 0.1% Vitamin E90.5%Very Faint Pink
+ 0.1% Vitamin C & 0.1% Vitamin E96.8%Colorless
+ 0.1% EDTA92.3%Very Faint Pink
+ 0.1% Vitamin C & 0.1% Vitamin E & 0.1% EDTA98.1%Colorless

Note: This is an illustrative example. Optimal concentrations and combinations should be determined experimentally.

Experimental Protocols

Protocol 1: Accelerated Photostability Testing of a this compound Formulation

Objective: To assess the stability of a this compound formulation under accelerated light conditions according to ICH Q1B guidelines.

Materials:

  • This compound formulation

  • Photostability chamber with a light source conforming to ICH Q1B Option II (e.g., xenon lamp or a suitable metal halide lamp)

  • UV-A and visible light detectors

  • Control samples stored in the dark at the same temperature

  • Appropriate packaging for the formulation (e.g., final intended packaging and clear glass vials)

  • HPLC system for quantitative analysis

Methodology:

  • Sample Preparation: Place the this compound formulation in both its final intended packaging and in clear glass containers to assess the protective effect of the packaging.

  • Exposure: Place the samples in the photostability chamber. The exposure should be to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Simultaneously, store control samples, protected from light, at the same temperature and humidity to separate the effects of light from thermal degradation.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure).

  • Analysis: At each time point, analyze the samples for:

    • Visual Appearance: Note any changes in color, clarity, or other physical properties.

    • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.

    • Degradation Products: Monitor for the formation of degradation products using the same HPLC method.

  • Data Evaluation: Compare the results of the light-exposed samples with the control samples to determine the extent of photodegradation.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To provide a general HPLC method for the quantitative analysis of this compound in a formulation to assess its stability.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the formulation containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify and quantify the this compound peak based on its retention time compared to the standard. Calculate the concentration using the calibration curve. Degradation products will typically appear as new peaks in the chromatogram.

Visualizations

DegradationPathway cluster_initiators Initiators This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Light (hν) / O2 Quinone-like_Structures Quinone-like Structures Phenoxy_Radical->Quinone-like_Structures Oxidation Polymerized_Products Polymerized Products Quinone-like_Structures->Polymerized_Products Further Reactions Light Light Oxygen Oxygen Metal_Ions Metal Ions (Fe2+, Cu2+)

Caption: Generalized degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results A Formulation of This compound Product B Packaging in Test and Control Containers A->B C Photostability Chamber (Light Exposure) B->C D Dark Control (Same Temperature) B->D E Sample Withdrawal (Time Points) C->E D->E F Visual Inspection E->F G HPLC Analysis E->G H Data Comparison and Stability Assessment F->H G->H

Caption: Experimental workflow for photostability testing.

PreventionStrategies cluster_formulation Formulation Strategies cluster_packaging Packaging & Storage Degradation Degradation Antioxidants Antioxidants Antioxidants->Degradation Inhibit Oxidation Chelating_Agents Chelating Agents Chelating_Agents->Degradation Inactivate Metal Ions pH_Control pH Control pH_Control->Degradation Optimize Stability Light_Protection Light Protection Light_Protection->Degradation Prevent Photodegradation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Degradation Prevent Oxidation

Caption: Logical relationships of strategies to prevent degradation.

References

Troubleshooting crystallization issues during 4-Ethylresorcinol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues during the purification of 4-Ethylresorcinol.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering targeted solutions to specific experimental challenges.

Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent system. For this compound, with a relatively low melting point (95-98°C), this is a significant consideration.

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated, leading to supersaturation at a higher temperature. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize.

  • Lower the Cooling Rate: Rapid cooling can induce precipitation before crystal nucleation can occur in an orderly fashion. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a Different Solvent or a Mixed-Solvent System: The solubility properties of your current solvent may not be ideal. Consider a solvent in which this compound is less soluble at elevated temperatures. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.

  • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage nucleation and growth of the desired crystal form.

Q2: The yield of my purified this compound crystals is very low. What are the potential reasons and how can I improve it?

A2: A low recovery of crystalline material can be attributed to several factors during the purification process.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling. To check this, you can try to evaporate some of the mother liquor to see if more crystals form. In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can lead to the dissolution of the product. Always use ice-cold solvent for washing.

Q3: My final this compound product is discolored or contains impurities. How can I improve the purity?

A3: The presence of colored impurities or co-precipitation of other substances requires additional purification steps.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.

  • Recrystallization: A second recrystallization of the purified product can significantly improve its purity.

  • Solvent Selection: Ensure the chosen solvent has a significant difference in solubility for this compound and the impurities at high and low temperatures. Ideally, the impurities should be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

Quantitative Data

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
This compound MethanolRoom TemperatureSoluble
EthanolRoom TemperatureSoluble
Water250.552 (estimated)[1]
DMSORoom Temperature100 mg/mL[2]
Resorcinol WaterRoom Temperature111.1
Water80500

Experimental Protocols

Single-Solvent Recrystallization of this compound

This protocol outlines the procedure for purifying this compound using a single solvent. A suitable solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Based on available data, ethanol or methanol are good starting points.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude product with swirling until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mixed-Solvent Recrystallization of this compound

This method is useful when a suitable single solvent cannot be identified. A pair of miscible solvents is used: one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common example is an ethanol/water mixture.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Anti-Solvent Crystallization of this compound

In this technique, a solution of this compound is prepared, and an anti-solvent (a solvent in which it is insoluble but is miscible with the initial solvent) is added to induce precipitation.

Materials:

  • Crude this compound

  • Solvent (e.g., acetone)

  • Anti-solvent (e.g., water)

  • Beakers or flasks

  • Stir plate and stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solution Preparation: Dissolve the crude this compound in a suitable solvent (e.g., acetone) at room temperature to create a clear solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water) until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Crystallization: Continue stirring for a period to allow for complete crystallization. The mixture can be cooled in an ice bath to maximize yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.

Visualizations

The following diagrams illustrate the workflows and decision-making processes described in this guide.

Troubleshooting_Oiling_Out start Oiling Out Observed increase_solvent Increase Solvent Volume start->increase_solvent Is the solution highly concentrated? slower_cooling Decrease Cooling Rate start->slower_cooling Was cooling rapid? change_solvent Change Solvent or Use Mixed Solvents start->change_solvent Is the solvent appropriate? seeding Introduce Seed Crystal start->seeding Is nucleation difficult? end Crystals Formed increase_solvent->end slower_cooling->end change_solvent->end seeding->end

Caption: Troubleshooting workflow for "oiling out".

Improving_Crystal_Yield start Low Crystal Yield check_solvent_vol Check for Excess Solvent start->check_solvent_vol check_premature_cryst Prevent Premature Crystallization start->check_premature_cryst ensure_complete_ppt Ensure Complete Precipitation start->ensure_complete_ppt check_washing Use Ice-Cold Wash Solvent start->check_washing end Improved Yield check_solvent_vol->end check_premature_cryst->end ensure_complete_ppt->end check_washing->end

Caption: Decision tree for improving crystal yield.

General_Recrystallization_Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Purification of Synthesized 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Ethylresorcinol. Our aim is to offer practical solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials, such as 2,4-dihydroxyacetophenone, residual catalysts like Raney Nickel, and byproducts from the synthesis, which may include this compound monoacetate and diacetate.[1][2]

Q2: Which purification method is most suitable for my sample of this compound?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of your product.

  • Recrystallization is effective for removing small amounts of impurities from a solid crude product.[3][4][5]

  • Column chromatography is ideal for separating compounds with different polarities, such as this compound from its less polar acetate derivatives or more polar starting materials.[1]

  • Vacuum distillation can be employed for thermally stable liquid products to achieve high purity, particularly for separating from non-volatile impurities.[1]

Q3: How can I determine the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantitative analysis and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) Spectroscopy can be used to confirm the structure and identify functional group impurities.[1][2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Lower the temperature at which the crude this compound is dissolved by using a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is more soluble.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low Recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system (eluent) polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. For separating this compound from less polar impurities, start with a less polar solvent system and gradually increase the polarity (gradient elution).
Cracked or Channeled Column Improper packing of the stationary phase (e.g., silica gel).Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column while packing to settle the stationary phase evenly.
Compound Stuck on the Column The compound is too polar for the chosen eluent.Increase the polarity of the eluent. For highly polar compounds, a small amount of a polar modifier like methanol or acetic acid can be added to the eluent.
Band Tailing The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to reduce strong interactions. Ensure the amount of crude material loaded is appropriate for the column size.

Comparative Data of Purification Methods

Purification Method Principle Typical Yield Achievable Purity Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4]70-90%>98%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.[6]50-80%>99%Excellent for separating complex mixtures and compounds with similar properties.Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.60-85%>99%Effective for purifying thermally stable liquids and separating from non-volatile impurities.[1]Not suitable for thermally sensitive compounds, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection : Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. 1,2-dichloroethane has been shown to be effective.[2]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the chosen solvent system. If using gradient elution, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Collection : Collect the eluate in fractions.

  • Analysis : Analyze the fractions using TLC to identify those containing the pure this compound.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Logical Workflow for Purification

PurificationWorkflow start Crude Synthesized This compound is_solid Is the crude product solid? start->is_solid check_impurities Analyze Impurity Profile (e.g., TLC, GC-MS) column_chromatography Column Chromatography check_impurities->column_chromatography Polar impurities present distillation Vacuum Distillation check_impurities->distillation Non-volatile impurities is_solid->check_impurities No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes check_purity Check Purity (e.g., GC, NMR) recrystallization->check_purity column_chromatography->check_purity distillation->check_purity pure_product Pure this compound check_purity->pure_product Purity Met further_purification Further Purification Required check_purity->further_purification Purity Not Met further_purification->column_chromatography

Caption: Workflow for selecting a suitable purification method for this compound.

References

Adjusting pH to improve 4-Ethylresorcinol stability in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 4-Ethylresorcinol in formulations, with a focus on pH adjustment.

Troubleshooting Guide

Discoloration and degradation are common challenges when formulating with this compound. This guide provides a systematic approach to troubleshooting these issues.

Problem: My this compound formulation is turning yellow/brown over time.

Possible Cause 1: High pH

This compound, a resorcinol derivative, is susceptible to oxidation, which is often accelerated at higher pH levels. The oxidation process can lead to the formation of colored quinone-type compounds and polymers.

Solution:

  • pH Adjustment: Adjust the formulation pH to a more acidic range, ideally between 4.0 and 5.5. This has been shown to improve the color stability of similar phenolic compounds like phenylethyl resorcinol.

  • Buffering: Incorporate a suitable buffer system (e.g., citrate buffer) to maintain the target pH throughout the product's shelf life.

Possible Cause 2: Presence of Metal Ions

Trace metal ions can catalyze the oxidation of phenolic compounds like this compound.

Solution:

  • Chelating Agents: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or its salts, to the formulation. Chelating agents bind to metal ions, rendering them unable to participate in oxidation reactions.

Possible Cause 3: Exposure to Light and Air

Exposure to UV light and oxygen can initiate and propagate the oxidative degradation of this compound.

Solution:

  • Opaque Packaging: Store the formulation in opaque or amber-colored packaging to protect it from light.

  • Antioxidants: Include antioxidants in your formulation. Ascorbic acid (Vitamin C) and its derivatives, or tocopherol (Vitamin E), can help to quench free radicals and inhibit the oxidation process.

  • Inert Gas Blanketing: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize its exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating with this compound to ensure its stability?

A1: Based on data from related phenolic compounds and general principles of phenol stability, a pH range of 4.0 to 5.5 is recommended to minimize discoloration and degradation. Formulations with a lower pH generally exhibit better color stability.

Q2: What is the chemical mechanism behind the discoloration of this compound?

A2: The discoloration of this compound is primarily due to oxidation. The process is initiated by the loss of a proton and an electron from the hydroxyl groups on the benzene ring, forming a phenoxyl radical. These highly reactive radicals can then couple with each other to form dimers and polymers, which are often colored compounds, leading to a yellow or brown appearance in the formulation. This process is accelerated by factors such as high pH, presence of metal ions, and exposure to light and oxygen.

Q3: Can I use antioxidants to prevent the discoloration of my this compound formulation?

A3: Yes, incorporating antioxidants is a highly recommended strategy. Antioxidants like ascorbic acid, sodium ascorbyl phosphate, and tocopherol can effectively inhibit the oxidative degradation of this compound by scavenging free radicals.

Q4: Are there any specific excipients I should avoid when formulating with this compound?

A4: Avoid using excipients that could raise the pH of the formulation into the alkaline range. Also, be mindful of the purity of your raw materials and try to minimize the presence of trace metal ion contaminants.

Q5: How can I quantitatively assess the stability of this compound in my formulation at different pH values?

A5: A stability study using High-Performance Liquid Chromatography (HPLC) is the most common method. You would prepare batches of your formulation at different pH values and store them under controlled conditions (e.g., accelerated stability at 40°C/75% RH). At specified time points, you would measure the concentration of this compound and the appearance of any degradation products using a validated HPLC method. Colorimetric measurements can also be used to quantify discoloration.

Data Presentation

The following table summarizes the effect of pH on the color stability of a related compound, phenylethyl resorcinol, which can be used as a proxy to understand the behavior of this compound. The data shows the change in the b* value (yellowness) of a solution over 28 days at room temperature. A higher Δb* value indicates greater discoloration.

pHΔb* (after 7 days)Δb* (after 28 days)
40.20.5
50.81.5
73.58.0
910.225.1

Data is representative and based on studies of similar resorcinol derivatives.

Experimental Protocols

Protocol for a pH-Dependent Stability Study of this compound in a Cream Formulation

Objective: To evaluate the effect of pH on the chemical stability and color of this compound in a topical cream formulation.

Materials:

  • This compound

  • Cream base excipients (e.g., emulsifiers, emollients, thickeners, preservatives)

  • pH adjusting agents (e.g., citric acid, sodium hydroxide)

  • Buffer salts (e.g., sodium citrate)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Analytical standards of this compound

Equipment:

  • Homogenizer

  • pH meter

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

  • HPLC system with a UV detector

  • Colorimeter

Methodology:

  • Formulation Preparation:

    • Prepare four batches of a 1% this compound cream.

    • Adjust the pH of each batch to 4.5, 5.5, 6.5, and 7.5, respectively, using citric acid or sodium hydroxide. Use a citrate buffer system to maintain the pH.

    • Package the cream in identical, opaque containers.

  • Stability Testing:

    • Place samples from each batch into stability chambers at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

    • Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, and 24 months for long-term).

  • Analytical Testing:

    • Appearance and Color: At each time point, visually inspect the samples for any changes in appearance. Quantify the color using a colorimeter, recording the L, a, and b* values.

    • pH Measurement: Measure the pH of each sample.

    • This compound Assay (HPLC):

      • Accurately weigh a portion of the cream and extract the this compound using a suitable solvent (e.g., methanol).

      • Analyze the extract using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% phosphoric acid) and UV detection at approximately 280 nm.

      • Quantify the amount of this compound remaining in the sample against a standard curve.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH and storage condition.

    • Calculate the degradation rate constant (k) for each condition.

    • Plot the change in color (ΔE* or Δb*) versus time for each pH.

    • Compare the stability profiles to determine the optimal pH for the formulation.

Mandatory Visualization

degradation_pathway This compound This compound Phenoxyl_Radical Phenoxyl Radical This compound->Phenoxyl_Radical - H⁺, - e⁻ Radical_Coupling Radical Coupling (Dimerization/Polymerization) Phenoxyl_Radical->Radical_Coupling Colored_Products Colored Products (Quinones, Polymers) Radical_Coupling->Colored_Products High_pH High pH High_pH->Phenoxyl_Radical accelerates Metal_Ions Metal Ions Metal_Ions->Phenoxyl_Radical catalyzes Light_Oxygen Light / Oxygen Light_Oxygen->Phenoxyl_Radical initiates

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 3... months) cluster_data Data Evaluation prep1 Prepare Cream Base prep2 Incorporate this compound prep1->prep2 prep3 Adjust and Buffer pH (e.g., 4.5, 5.5, 6.5, 7.5) prep2->prep3 storage1 Accelerated Conditions (40°C / 75% RH) prep3->storage1 storage2 Long-Term Conditions (25°C / 60% RH) prep3->storage2 analysis1 Visual Appearance & Colorimetry storage1->analysis1 analysis2 pH Measurement storage1->analysis2 analysis3 HPLC Assay for this compound storage1->analysis3 storage2->analysis1 storage2->analysis2 storage2->analysis3 data2 Evaluate Color Change analysis1->data2 data1 Assess Degradation Kinetics analysis2->data1 analysis3->data1 data3 Determine Optimal pH data1->data3 data2->data3

Caption: Workflow for a pH-dependent stability study.

Validation & Comparative

Comparative Efficacy of 4-Ethylresorcinol and Hydroquinone in the Management of Hyperpigmentation: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and safe depigmenting agents is a continuous endeavor. This guide provides a comprehensive comparative analysis of 4-Ethylresorcinol and hydroquinone, two prominent compounds in the treatment of hyperpigmentation. The following sections delve into their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key studies.

Introduction

Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the excessive production and deposition of melanin.[1][2] The cornerstone of topical therapy for these conditions has historically been hydroquinone, a phenolic compound recognized for its potent inhibition of melanogenesis.[1][3] However, concerns regarding its safety profile, including the risk of ochronosis with long-term use, have spurred the investigation of alternative agents.[1][4] Among these, this compound, a resorcinol derivative, has emerged as a promising candidate with a favorable efficacy and safety profile.[5][6] This guide aims to provide an objective comparison of these two compounds, supported by experimental evidence.

Mechanism of Action

Both this compound and hydroquinone exert their primary effects by targeting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[5][7] However, their precise molecular interactions and downstream effects exhibit notable differences.

Hydroquinone: The mechanism of action for hydroquinone is multifaceted. It acts as a reversible inhibitor of tyrosinase, preventing the enzymatic oxidation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[8][9] Additionally, hydroquinone can act as an alternate substrate for tyrosinase, competing with tyrosine for oxidation.[10] It is also suggested to cause selective damage to melanocytes and melanosomes, further contributing to its depigmenting effect.[9] Some studies indicate it may also suppress other metabolic processes within melanocytes.[8]

This compound: this compound also functions as a tyrosinase inhibitor.[5][6] Mechanistic studies have revealed that it can attenuate the protein expression of tyrosinase-related protein-2 (TRP-2), a key enzyme in the downstream melanogenesis cascade.[5] Furthermore, it has been shown to inhibit the activity of protein kinase A (PKA), a crucial regulator in the signaling pathway that leads to melanin production.[5] Some evidence also points to its antioxidant properties, which may help mitigate oxidative stress-induced hyperpigmentation.[5]

Comparative Efficacy: In Vitro Data

The inhibitory potency of depigmenting agents on tyrosinase activity is a critical measure of their potential efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

CompoundTargetIC50 (µM)Source
This compound Tyrosinase Activity (melan-a cells)21.1[5]
Hydroquinone Human Tyrosinase~4400[11]
Hydroquinone Melanin Production (MelanoDerm)<40[11]
4-n-Butylresorcinol Human Tyrosinase21[11]
4-n-Butylresorcinol Melanin Production (MelanoDerm)13.5[11]
4-Hexylresorcinol *Human Tyrosinase94[12]

Note: Data for 4-n-butylresorcinol and 4-hexylresorcinol are included as they are structurally related to this compound and provide a broader context for the efficacy of resorcinol derivatives.

The in vitro data consistently demonstrates that resorcinol derivatives, including this compound and its analogs, are significantly more potent inhibitors of human tyrosinase compared to hydroquinone.[11] Interestingly, while hydroquinone is a weak inhibitor of the isolated human tyrosinase enzyme, it shows more potent inhibition of melanin production in skin models, suggesting its mechanism extends beyond direct enzyme inhibition.[11]

Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a compound's real-world efficacy and tolerability.

Hydroquinone: Hydroquinone, typically at concentrations of 2-4%, has demonstrated significant effectiveness in reducing pigmentation associated with melasma and post-inflammatory hyperpigmentation.[1][2] In melasma, approximately 70% of individuals experience a reduction in pigmentation after three months of twice-daily application.[9] However, its use can be associated with side effects such as skin irritation, erythema, and the rare but disfiguring risk of exogenous ochronosis with prolonged use.[1]

Resorcinol Derivatives (4-Hexylresorcinol): A double-blind, randomized, split-body clinical study comparing 1% hexylresorcinol to 2% hydroquinone for facial and hand hyperpigmentation found that both treatments significantly decreased pigmentation at 4 and 12 weeks relative to baseline, with no statistically significant difference between the two groups.[13][14] Importantly, no adverse effects were noted with either treatment, highlighting the favorable safety profile of hexylresorcinol.[13] Another study showed that a 1% 4-hexylresorcinol preparation resulted in a notable reduction in pigmentation after 4 and 12 weeks, comparable to the effects observed with 2% hydroquinone treatments.[15]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

A common method to determine the IC50 of tyrosinase inhibitors involves the following steps:

  • Enzyme and Substrate Preparation: A solution of mushroom or human tyrosinase is prepared in a phosphate buffer (pH 6.8). L-DOPA is used as the substrate.

  • Inhibitor Preparation: The test compounds (this compound, hydroquinone) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Reaction Mixture: The reaction is initiated by adding the tyrosinase solution to a mixture of the substrate and the inhibitor at various concentrations in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C). The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Melanin Content Assay

This assay assesses the ability of a compound to inhibit melanin production in cultured melanocytes (e.g., B16F10 murine melanoma cells or human epidermal melanocytes):

  • Cell Culture: Melanocytes are seeded in culture plates and allowed to adhere.

  • Treatment: The cells are then treated with various concentrations of the test compounds (this compound, hydroquinone) for a specified period (e.g., 72 hours). A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), may be used to induce melanin production.

  • Cell Lysis: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a sodium hydroxide solution containing a detergent (e.g., Triton X-100).

  • Melanin Quantification: The melanin content in the cell lysate is determined by measuring the absorbance at approximately 405 nm and comparing it to a standard curve generated with synthetic melanin.

  • Data Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the compounds on cell proliferation.

Clinical Trial Protocol for Hyperpigmentation

A representative double-blind, randomized, split-face/body clinical trial to compare the efficacy of two topical agents would typically follow this structure:

  • Subject Recruitment: A cohort of subjects with a clinical diagnosis of hyperpigmentation (e.g., melasma, solar lentigines) is recruited. Inclusion and exclusion criteria are strictly defined.

  • Randomization and Blinding: Subjects are randomly assigned to apply one product to one side of their face or body and the other product to the contralateral side. Both the subjects and the investigators are blinded to the treatment allocation.

  • Treatment Regimen: Subjects are instructed to apply the assigned topical preparations (e.g., 1% 4-hexylresorcinol cream and 2% hydroquinone cream) twice daily for a defined period (e.g., 12 weeks). The use of a broad-spectrum sunscreen is mandatory throughout the study.

  • Efficacy Assessments: Efficacy is evaluated at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Assessments include:

    • Clinical Grading: A dermatologist assesses the severity of hyperpigmentation using a standardized scale (e.g., Melasma Area and Severity Index - MASI).

    • Instrumental Measurement: A colorimeter or spectrophotometer is used to objectively measure changes in skin color (e.g., Lab* values).

    • Standardized Photography: High-resolution, standardized photographs are taken at each visit for visual comparison.

  • Safety and Tolerability: Adverse events, such as irritation, redness, and itching, are monitored and recorded at each visit.

  • Statistical Analysis: The collected data is statistically analyzed to compare the changes in efficacy parameters between the two treatment groups over time.

Visualizing the Mechanisms and Workflows

Melanogenesis_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_melanosome Melanosome cluster_inhibitors Inhibitors UV_Hormones UV Radiation / Hormonal Stimuli alpha_MSH α-MSH UV_Hormones->alpha_MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Tyrosinase_Inactive Tyrosinase (Inactive) PKA->Tyrosinase_Inactive Activation MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_Gene->Tyrosinase_Inactive Tyrosinase_Active Tyrosinase (Active) Tyrosinase_Inactive->Tyrosinase_Active Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase TRP2 TRP-2 Dopaquinone->TRP2 Melanin Melanin Dopaquinone->Melanin TRP2->Melanin Hydroquinone Hydroquinone Hydroquinone->Tyrosinase_Active Inhibits 4_Ethylresorcinol This compound 4_Ethylresorcinol->PKA Inhibits 4_Ethylresorcinol->Tyrosinase_Active Inhibits 4_Ethylresorcinol->TRP2 Inhibits

Caption: Simplified signaling pathway of melanogenesis and points of inhibition by hydroquinone and this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_clinical Clinical Trial Tyrosinase_Assay Tyrosinase Inhibition Assay (IC50 Determination) Recruitment Subject Recruitment (Hyperpigmentation Diagnosis) Tyrosinase_Assay->Recruitment Melanin_Assay Melanin Content Assay (in Melanocytes) Melanin_Assay->Recruitment Randomization Randomized, Double-Blind, Split-Face Application Recruitment->Randomization Treatment 12-Week Treatment Period (Test vs. Control) Randomization->Treatment Assessment Efficacy & Safety Assessment (MASI, Colorimetry, AEs) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis End End Analysis->End Start Start Start->Tyrosinase_Assay Start->Melanin_Assay

Caption: A typical experimental workflow for the comparative analysis of depigmenting agents.

Logical_Relationship Hyperpigmentation Hyperpigmentation Melanin_Overproduction Melanin Overproduction Hyperpigmentation->Melanin_Overproduction Tyrosinase_Activity Increased Tyrosinase Activity Melanin_Overproduction->Tyrosinase_Activity Signaling_Pathways Activated Signaling Pathways (e.g., PKA) Melanin_Overproduction->Signaling_Pathways Hydroquinone Hydroquinone Inhibition_Tyrosinase Tyrosinase Inhibition Hydroquinone->Inhibition_Tyrosinase Melanocyte_Cytotoxicity Melanocyte Cytotoxicity Hydroquinone->Melanocyte_Cytotoxicity 4_Ethylresorcinol 4_Ethylresorcinol 4_Ethylresorcinol->Inhibition_Tyrosinase Inhibition_Signaling Signaling Pathway Inhibition 4_Ethylresorcinol->Inhibition_Signaling Inhibition_TRP2 TRP-2 Inhibition 4_Ethylresorcinol->Inhibition_TRP2 Reduced_Melanin Reduced Melanin Synthesis Inhibition_Tyrosinase->Reduced_Melanin Inhibition_Signaling->Reduced_Melanin Inhibition_TRP2->Reduced_Melanin Melanocyte_Cytotoxicity->Reduced_Melanin Improved_Hyperpigmentation Improved_Hyperpigmentation Reduced_Melanin->Improved_Hyperpigmentation

Caption: Logical relationship of the impact of hydroquinone and this compound on melanogenesis.

Conclusion

Both this compound and hydroquinone are effective agents for the management of hyperpigmentation, primarily through the inhibition of tyrosinase. However, a growing body of evidence suggests that this compound and other resorcinol derivatives offer a superior safety profile with comparable, if not greater, in vitro potency. Clinical studies have demonstrated that 4-hexylresorcinol is equivalent in efficacy to 2% hydroquinone. The multi-target mechanism of this compound, involving the inhibition of TRP-2 and PKA, may contribute to its potent activity. For researchers and drug development professionals, this compound represents a promising alternative to hydroquinone, warranting further investigation and development for the treatment of hyperpigmentation disorders.

References

4-Ethylresorcinol vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological and cosmetic research, the quest for effective and safe skin-lightening agents is perpetual. Central to this endeavor is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Among the myriad of compounds investigated, 4-Ethylresorcinol and kojic acid have emerged as prominent inhibitors. This guide provides an objective, data-driven comparison of their performance, mechanisms, and experimental validation for researchers, scientists, and drug development professionals.

Introduction to the Inhibitors

Kojic Acid: A naturally occurring metabolite produced by several species of fungi, such as Aspergillus oryzae, kojic acid has a long history of use in the cosmetic industry as a skin-lightening agent.[1] Its ability to inhibit tyrosinase has made it a benchmark compound in hyperpigmentation research.[1]

This compound: A synthetic derivative of resorcinol, this compound is a potent inhibitor of melanin synthesis.[2] Its structural similarity to resorcinol, a known tyrosinase substrate, allows it to effectively interfere with the melanogenesis pathway. Research has highlighted its high efficacy, often surpassing that of other well-known agents.[3]

Mechanism of Action

The primary mechanism for both compounds involves the direct inhibition of tyrosinase, a copper-containing enzyme that catalyzes two key steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][4]

Kojic Acid primarily functions as a competitive inhibitor by chelating the copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[4][5] This action effectively blocks the natural substrates, L-tyrosine and L-DOPA, from binding, thereby halting the melanin production cascade.[5]

This compound also acts as a competitive inhibitor of tyrosinase.[3] However, its mechanism extends beyond direct enzyme inhibition. Studies have shown that this compound can also attenuate the mRNA and protein expression of Tyrosinase-Related Protein 2 (TRP-2), another key enzyme involved in the later stages of melanin synthesis.[3] Furthermore, it has been observed to decrease the levels of cyclic adenosine monophosphate (cAMP) and inhibit protein kinase A (PKA) activity, which are upstream signaling molecules that regulate the expression of melanogenic enzymes.[2][3]

Quantitative Performance Comparison

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. The data below, compiled from various studies, compares the efficacy of this compound and its analogs with kojic acid.

CompoundEnzyme SourceSubstrateIC₅₀ Value (µM)Reference(s)
This compound Mushroom TyrosinaseL-DOPA1.58[6]
4-Butylresorcinol Human TyrosinaseL-DOPA21[7]
4-Butylresorcinol MelanoDerm Model-13.5[7]
Kojic Acid Human TyrosinaseL-DOPA500[7]
Kojic Acid Mushroom TyrosinaseL-DOPA (Diphenolase)121 ± 5[8]
Kojic Acid Mushroom TyrosinaseL-Tyrosine (Monophenolase)70 ± 7[8]
Kojic Acid Mushroom TyrosinaseL-DOPA30.6[9]

Note: IC₅₀ values can vary significantly based on the enzyme source (e.g., mushroom vs. human), purity of the enzyme, substrate used, and specific assay conditions.[10][11][12] The data clearly indicates that resorcinol derivatives, including this compound and the closely related 4-Butylresorcinol, are significantly more potent inhibitors of tyrosinase than kojic acid, particularly against human tyrosinase.[7]

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This is a common method used for screening potential tyrosinase inhibitors. The protocol measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (e.g., 10 mM)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test Compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • In a 96-well plate, add 100 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 20 µL of the solvent (e.g., DMSO).[13]

  • Add 40 µL of the mushroom tyrosinase solution to each well.[13]

  • Pre-incubate the plate at room temperature (or 37°C) for 10 minutes.[13]

  • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.[13]

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.[13][14]

  • The percentage of tyrosinase inhibition is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Inhibition Pathways

The following diagrams illustrate the melanogenesis pathway and the distinct points of intervention for kojic acid and this compound.

G cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Dopachrome Dopachrome Dopaquinone->Dopachrome Melanin Melanin Dopachrome->Melanin TRP-2, etc. Kojic_Acid Kojic Acid Kojic_Acid->DOPA Inhibits by Cu2+ Chelation Ethylresorcinol This compound Ethylresorcinol->DOPA Competitive Inhibition

Caption: General inhibition of Tyrosinase by Kojic Acid and this compound.

G cluster_signaling Upstream Signaling & Synthesis cluster_pathway Melanogenesis cAMP cAMP PKA PKA cAMP->PKA Activates TRP2_mRNA TRP-2 mRNA PKA->TRP2_mRNA Regulates Transcription TRP2_Protein TRP-2 Protein TRP2_mRNA->TRP2_Protein Translation Dopachrome Dopachrome TRP2_Protein->Dopachrome DHICA DHICA Dopachrome->DHICA TRP-2 Melanin Melanin DHICA->Melanin Ethylresorcinol This compound Ethylresorcinol->cAMP Inhibits Ethylresorcinol->PKA Inhibits Ethylresorcinol->TRP2_mRNA Downregulates Expression

Caption: Multi-target inhibition mechanism of this compound.

Conclusion

Both this compound and kojic acid are effective inhibitors of tyrosinase. However, the experimental data strongly supports that this compound and its structural analogs are significantly more potent, exhibiting lower IC₅₀ values, particularly against human tyrosinase.[7] The enhanced efficacy of this compound can be attributed to its dual-action mechanism, which involves not only the direct competitive inhibition of tyrosinase but also the downregulation of TRP-2 expression via upstream signaling pathways.[3] For drug development professionals and researchers, this compound represents a highly promising candidate for the formulation of advanced topical treatments for hyperpigmentation disorders.

References

The Evolving Landscape of Resorcinol Derivatives for Hyperpigmentation: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vivo performance of 4-Ethylresorcinol's prominent counterparts—4-Butylresorcinol, 4-Hexylresorcinol, and the novel Isobutylamido Thiazolyl Resorcinol (Thiamidol)—reveals a clear hierarchy in clinical efficacy for treating hyperpigmentation. While in vitro studies show promise for this compound, a conspicuous absence of in vivo data prevents a direct comparative assessment of its clinical effectiveness.

For researchers and drug development professionals navigating the competitive landscape of dermatological actives, this guide provides a comprehensive comparison of the in vivo efficacy of several key resorcinol derivatives. The focus is to objectively present the available clinical data for established and emerging resorcinol compounds, while highlighting the current data gap for this compound.

Comparative In Vivo Efficacy of Resorcinol Derivatives

The following table summarizes the quantitative data from in vivo studies on various resorcinol derivatives, offering a clear comparison of their effectiveness in reducing hyperpigmentation.

DerivativeConcentrationStudy DurationKey Efficacy EndpointsOutcome
4-Butylresorcinol 0.3%8 weeksReduction in Melasma Area and Severity Index (MASI) scoreStatistically significant decrease in mMASI score from baseline.[1]
Not Specified8-12 weeksVisible reduction in age spotsSignificant reduction in the appearance of age spots within 8 weeks. More effective with a faster onset than 4-Hexylresorcinol and 4-Phenylethylresorcinol.[2][3]
4-Hexylresorcinol 1%12 weeksReduction in facial and hand pigmentationEquivalent efficacy to 2% hydroquinone in reducing the appearance of pigmentation.[4]
0.4% (in combination with 3% Niacinamide)12 weeksImprovement in skin tone and reduction in hyperpigmentation spotsSignificantly improved efficacy over niacinamide alone.[5]
Isobutylamido Thiazolyl Resorcinol (Thiamidol) 0.2%12 weeksReduction in facial hyperpigmentationSignificantly more effective than hydroquinone in reducing hyperpigmentation.[6]
Not Specified24 weeksImprovement in Melasma Area and Severity Index (MASI) scoresSignificant improvement in MASI scores and quality of life compared to baseline and vehicle.[7]
Phenylethylresorcinol 0.5%8 weeksReduction in senile hyperpigmentation intensityNo significant reduction compared to vehicle; less effective than 4-Butylresorcinol.[8]
This compound Not ApplicableNot ApplicableNo in vivo data available In vitro studies show it is more effective at inhibiting melanin synthesis than 4-ethylphenol and 1-tetradecanol.

Understanding the Mechanism: Signaling Pathways in Melanogenesis

The primary mechanism by which resorcinol derivatives exert their skin-lightening effects is through the inhibition of tyrosinase, the key enzyme in melanin synthesis. However, some derivatives also influence other steps in the melanogenesis pathway. The diagram below illustrates the simplified signaling cascade leading to melanin production and the points of intervention for these compounds.

Research_Workflow InVitro In Vitro Screening (e.g., melan-a cells) Lead_Identification Lead Compound Identification (this compound) InVitro->Lead_Identification Mechanism_Elucidation Mechanism of Action Studies (e.g., Western Blot, RT-PCR) Lead_Identification->Mechanism_Elucidation InVivo_Preclinical In Vivo Preclinical Studies (Animal Models) Mechanism_Elucidation->InVivo_Preclinical requires Data_Gap Current Data Gap Mechanism_Elucidation->Data_Gap Clinical_Trials Human Clinical Trials (Phase I-III) InVivo_Preclinical->Clinical_Trials informs Market Marketed Product Clinical_Trials->Market Data_Gap->InVivo_Preclinical Needs Validation

References

Validating the antioxidant capacity of 4-Ethylresorcinol against other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of 4-Ethylresorcinol against other well-established antioxidants. The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of the underlying antioxidant mechanisms and experimental workflows.

Quantitative Comparison of Antioxidant Capacities

The antioxidant capacity of a compound is its ability to neutralize free radicals and prevent oxidative damage. This is often quantified using assays that measure the inhibition of specific radical species or the protection against oxidation. The following tables summarize the available data for this compound and compare it with common antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Gallic Acid.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 Value (µg/mL)IC50 Value (µM)
This compound Data Not AvailableData Not Available
Trolox~3.77[1]~15.06
Ascorbic Acid~8.4[2] - 24.34[3]~47.7 - 138.2
Gallic Acid~2.6[2] - 10.97[4]~15.3 - 64.5

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.

CompoundIC50 Value (µg/mL)IC50 Value (µM)
This compound Data Not AvailableData Not Available
Trolox~2.93[1]~11.7
Ascorbic Acid~14.45[5] - 127.7[6]~82.0 - 725.0
Gallic Acid~1.03[7]~6.05

Table 3: Lipid Peroxidation Inhibition & Oxygen Radical Absorbance Capacity (ORAC)

The lipid peroxidation inhibition assay measures the ability of an antioxidant to prevent the oxidation of lipids. The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. A higher ORAC value indicates greater antioxidant capacity.

CompoundAssayResult
This compound Lipid Peroxidation InhibitionIC50: 38.4 µM[8]
TroloxORACStandard (1.0 µmol TE)[9]
Ascorbic AcidORAC~0.2 - 0.5 µmol TE/µmol[9][10]
Gallic AcidORACData varies significantly based on assay conditions

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The loss of the violet color of DPPH is measured spectrophotometrically at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, Trolox, Ascorbic Acid, Gallic Acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance at 734 nm is recorded.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: A fluorescent probe solution and a peroxyl radical generator (AAPH) solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A standard antioxidant, Trolox, is used to create a standard curve.

  • Sample and Standard Preparation: Samples and Trolox standards are prepared at different concentrations.

  • Assay in Microplate: In a 96-well black microplate, the fluorescent probe, and either the sample, standard, or a blank (buffer) are added.

  • Incubation: The plate is incubated at 37°C for a short period.

  • Initiation of Reaction: The AAPH solution is added to all wells to initiate the oxidation reaction.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing its net AUC to that of the Trolox standard curve.

Visualizations

Antioxidant Mechanism of this compound

This compound, a derivative of resorcinol, exerts its antioxidant effect primarily through a free radical scavenging mechanism. Its phenolic structure, with two hydroxyl groups on the benzene ring, allows it to readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Antioxidant_Mechanism cluster_0 This compound cluster_1 Free Radical cluster_2 Neutralization 4ER This compound (with -OH groups) 4ER_Radical This compound Radical (Stable) 4ER->4ER_Radical Donates H• FR Free Radical (e.g., R•) Neutralized_FR Neutralized Molecule (e.g., RH) FR->Neutralized_FR Accepts H•

Caption: Free radical scavenging mechanism of this compound.

General Workflow of In Vitro Antioxidant Capacity Assays

The following diagram illustrates a generalized workflow for the DPPH, ABTS, and ORAC assays.

Assay_Workflow prep Antioxidant & Standard Preparation (Serial Dilutions) reaction Mixing & Incubation prep->reaction reagent_prep Radical/Reagent Preparation reagent_prep->reaction measurement Spectrophotometric / Fluorometric Measurement reaction->measurement analysis Data Analysis (% Inhibition / AUC) measurement->analysis ic50 IC50 / TEAC Determination analysis->ic50 Oxidative_Stress_Mitigation ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes StressPathways Stress-Activated Signaling Pathways (e.g., MAPK) ROS->StressPathways activates ER This compound ER->ROS scavenges CellHealth Improved Cellular Health & Function

References

A Comparative Safety Analysis of 4-Ethylresorcinol and Other Prominent Skin Lightening Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe skin lightening agents is a cornerstone of dermatological and cosmetic research. While numerous compounds have been identified for their ability to modulate melanogenesis, their safety profiles vary significantly. This guide provides a comparative analysis of the safety and mechanistic profiles of 4-Ethylresorcinol against widely used agents: hydroquinone, kojic acid, arbutin, and ascorbic acid. The information is intended to assist researchers and drug development professionals in making informed decisions.

Comparative Safety and Efficacy Profile

The following table summarizes the key safety and efficacy parameters of the selected skin lightening agents based on available scientific literature.

FeatureThis compoundHydroquinoneKojic AcidArbutinAscorbic Acid
Primary Mechanism of Action Tyrosinase inhibition; regulates downstream proteins in the PKA pathway[1].Reversible inhibition of tyrosinase; selective damage to melanocytes and melanosomes[2][3].Inhibits tyrosinase by chelating copper ions[4].A hydroquinone derivative that inhibits tyrosinase activity and melanosome maturation[5][6].Inhibits tyrosinase by interacting with copper ions at the active site[7].
Effective Concentration Data from in-vitro studies suggest potent activity[1].2% - 5% for therapeutic use[8][9].1% or less in cosmetic formulations[10][11].Up to 2% in face creams and 0.5% in body lotions[12].5% or greater for lightening effects[13]; used up to 17% in some formulations[14].
Common Side Effects Limited clinical data available.Erythema, irritant contact dermatitis, stinging, and inflammation[2][3][8].Contact dermatitis (redness, irritation, itchiness), potential for skin sensitization[11][15].Mild skin irritation, redness, itchiness, and dryness[5]. The potential for paradoxical hyperpigmentation exists[16].Minimal adverse effects, though high concentrations can be irritating[13].
Long-term Safety Concerns Long-term human safety data is not well-established.Exogenous ochronosis (skin darkening), potential cytotoxicity, and mutagenicity[2][8][17][18]. Banned in some countries for cosmetic use[5][9][18].Concerns about cytotoxicity at higher concentrations[19]. Some animal data suggested tumor promotion, but this is not established in humans with topical use[20].As a derivative of hydroquinone, there are concerns about its potential to break down into hydroquinone on the skin[5][21][22].Generally considered safe for long-term use[23][24].
Regulatory Status (Example) Generally permitted in cosmetics.Banned or restricted for over-the-counter cosmetic use in the EU, Japan, and Australia[9][18]. Available by prescription.Use is limited to 1% in leave-on creams by the European Commission's Scientific Committee on Consumer Products (SCCP)[10].Considered a safer alternative to hydroquinone[6][12][18]. The SCCS considers it safe at specified concentrations[12].Generally Recognized as Safe (GRAS) by the FDA[24].

Experimental Protocols

Understanding the methodologies behind safety and efficacy testing is crucial for interpreting and comparing data. Below are outlines of standard experimental protocols used to evaluate skin lightening agents.

Tyrosinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on tyrosinase, the key enzyme in melanin synthesis.

  • Principle: This assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase. The reduction in color formation in the presence of the test compound indicates inhibition.

  • General Protocol:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid).

    • In a 96-well plate, add the tyrosinase solution and the test compound.

    • Initiate the reaction by adding the substrate (L-DOPA).

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition.

Cell Viability (Cytotoxicity) Assay
  • Objective: To assess the potential of a compound to cause cell death.

  • Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.

  • General Protocol:

    • Culture melanocytes or other relevant skin cells (e.g., keratinocytes, fibroblasts) in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Melanin Content Assay
  • Objective: To quantify the amount of melanin produced by melanocytes after treatment with a test compound.

  • Principle: This assay involves lysing melanocytes and measuring the absorbance of the melanin pigment.

  • General Protocol:

    • Culture melanocytes (e.g., B16F10 melanoma cells) and treat them with the test compound for a period that allows for melanin production (e.g., 72 hours).

    • Harvest the cells and lyse them using a sodium hydroxide solution.

    • Heat the lysate to solubilize the melanin.

    • Measure the absorbance of the lysate at a wavelength of 405 nm.

    • Normalize the melanin content to the total protein content of the cells to account for differences in cell number.

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by several interconnected signaling pathways. Understanding these pathways provides insight into the mechanisms of action of different skin lightening agents.

Melanogenesis Signaling Pathway

Melanogenesis_Pathway UVB UVB Radiation aMSH α-MSH UVB->aMSH stimulates MC1R MC1R aMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription TRP1 TRP-1 MITF->TRP1 activates transcription TRP2 TRP-2 MITF->TRP2 activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: The cAMP-dependent pathway in melanogenesis.

Comparative Experimental Workflow for Safety Assessment

Safety_Workflow start Test Compound in_vitro In Vitro Screening start->in_vitro tyrosinase Tyrosinase Inhibition Assay in_vitro->tyrosinase melanin Melanin Content Assay (in Melanocytes) in_vitro->melanin cytotoxicity Cytotoxicity Assay (Melanocytes, Keratinocytes) in_vitro->cytotoxicity safety_assessment Pre-clinical Safety Assessment cytotoxicity->safety_assessment skin_irritation Skin Irritation Test (e.g., Reconstructed Human Epidermis) safety_assessment->skin_irritation phototoxicity Phototoxicity Assay safety_assessment->phototoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) safety_assessment->mutagenicity clinical_trials Clinical Trials mutagenicity->clinical_trials phase1 Phase I: Safety & Tolerability clinical_trials->phase1 phase2 Phase II: Efficacy & Dosing phase1->phase2 phase3 Phase III: Comparative Efficacy & Safety phase2->phase3 market Post-market Surveillance phase3->market

Caption: A typical workflow for assessing skin lightening agent safety.

References

A Comparative Guide to the Cytotoxicity of 4-Ethylresorcinol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 4-ethylresorcinol and its structurally related analogues. The information is compiled from various in vitro studies to assist in the evaluation of these compounds for potential therapeutic applications. While direct comparative studies across a wide range of analogues are limited, this document synthesizes the available data to offer insights into their structure-activity relationships concerning cytotoxicity.

Introduction to this compound and its Analogues

This compound is a derivative of resorcinol, a phenolic compound with known antiseptic and disinfectant properties. Alterations to the alkyl chain length and position on the resorcinol backbone give rise to a series of analogues, including 4-butylresorcinol, 4-hexylresorcinol, and 4-phenylethylresorcinol. These compounds have been investigated for various biological activities, including tyrosinase inhibition for the treatment of hyperpigmentation. Understanding their cytotoxic potential is crucial for assessing their safety and therapeutic window.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its analogues against various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50 (µM)Reference
This compoundMelan-a-Non-cytotoxic at effective concentrations for hypopigmentation
4-ButylresorcinolHuman Melanocytes-Negligible toxicity
4-HexylresorcinolHuman Melanocytes-Negligible toxicity
Resorcinol3T3 FibroblastsMTT> 2270 (after 3h)
Resorcinol3T3 FibroblastsNRU> 1816 (after 3h)

Note: The available literature often focuses on the efficacy of these compounds at non-cytotoxic concentrations for applications like skin lightening, hence the limited availability of IC50 values from direct cytotoxicity assays.

Experimental Methodologies

A detailed protocol for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Culture the desired cell line (e.g., human dermal fibroblasts, B16 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of Test Compounds (e.g., this compound) incubation_24h->compound_addition incubation_exp Experimental Incubation (24, 48, or 72h) compound_addition->incubation_exp mtt_addition Add MTT Solution incubation_exp->mtt_addition incubation_mtt 2-4h Incubation mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Structure-Activity Relationship Concept for Resorcinol Analogues

SAR_Concept cluster_properties Biological Properties resorcinol Resorcinol Core ethylresorcinol This compound resorcinol->ethylresorcinol Alkyl Chain Modification butylresorcinol 4-Butylresorcinol resorcinol->butylresorcinol Alkyl Chain Modification hexylresorcinol 4-Hexylresorcinol resorcinol->hexylresorcinol Alkyl Chain Modification lipophilicity Lipophilicity ethylresorcinol->lipophilicity Influences butylresorcinol->lipophilicity Influences hexylresorcinol->lipophilicity Influences cytotoxicity Cytotoxicity lipophilicity->cytotoxicity Impacts tyrosinase_inhibition Tyrosinase Inhibition lipophilicity->tyrosinase_inhibition Impacts

Caption: Structure-activity relationship of resorcinol analogues.

Signaling Pathways

The precise signaling pathways mediating the cytotoxic effects of this compound and its analogues are not well-elucidated in the current literature. For many phenolic compounds, cytotoxicity at high concentrations can be attributed to general mechanisms such as membrane disruption, generation of reactive oxygen species (ROS), and induction of apoptosis. However, specific pathway analyses for this compound-induced cytotoxicity are not available.

In contrast, studies on its role in hypopigmentation have shown that at non-cytotoxic concentrations, this compound can inhibit the expression of tyrosinase-related protein 2 (TRP-2) and the activity of protein kinase A (PKA). It is important to distinguish these targeted effects at lower concentrations from the broader cytotoxic mechanisms that may occur at higher doses.

Conclusion

The available data suggests that this compound and its short-chain alkyl analogues, such as 4-butylresorcinol and 4-hexylresorcinol, exhibit low cytotoxicity in skin cell models at concentrations effective for tyrosinase inhibition. This favorable safety profile is a key consideration for their use in topical applications. However, a comprehensive understanding of their cytotoxic potential across a wider range of cell types and concentrations requires further investigation. The provided experimental protocol for the MTT assay serves as a foundational method for conducting such comparative studies. Future research should aim to generate robust IC50 data and explore the specific molecular pathways involved in the cytotoxicity of these compounds to fully characterize their therapeutic potential and safety.

Navigating the Regulatory Landscape of 4-Ethylresorcinol in Cosmetics: A Comparative Guide for the EU and US Markets

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the regulatory frameworks governing the use of 4-Ethylresorcinol in cosmetic products within the European Union and the United States reveals distinct approaches to ingredient management. While the EU employs a comprehensive, substance-led regulatory system, the US relies on a framework centered on manufacturer responsibility and specific ingredient approvals, particularly for color additives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the regulatory status, performance data of alternatives, and relevant experimental protocols to inform formulation and development strategies.

Regulatory Status: A Tale of Two Systems

The regulatory pathways for cosmetic ingredients diverge significantly between the European Union and the United States. In the EU, cosmetic ingredients are subject to the comprehensive Regulation (EC) No 1223/2009, which includes annexes listing prohibited and restricted substances. In contrast, the US Food and Drug Administration (FDA) operates under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Modernization of Cosmetics Regulation Act of 2022 (MoCRA), which does not require pre-market approval for most cosmetic ingredients but mandates it for color additives.

European Union (EU)

In the European Union, this compound is recognized as a cosmetic ingredient with established functions as an antimicrobial and a hair dyeing agent, as listed in the COSMILE Europe database, a comprehensive inventory of cosmetic ingredients.[1][2] It is a chemical derivative of Resorcinol.[1][3][4]

The regulation of this compound in the EU is closely tied to the regulations governing Resorcinol. Resorcinol is listed in Annex III of the EU Cosmetics Regulation, which designates it as a restricted substance. Its use is permitted in oxidative hair dye products up to a maximum concentration of 1.25% and in hair lotions and shampoos up to 0.5%.[5] The Scientific Committee on Consumer Safety (SCCS), the EU's independent scientific body, has issued several opinions on the safety of Resorcinol, concluding that its use under the current restrictions is safe for consumers, despite ongoing discussions regarding its potential endocrine-disrupting properties.[5]

While this compound is not explicitly named in the Annexes of the EU Cosmetics Regulation, it is a common practice for derivatives of a restricted substance to be subject to the same regulatory constraints as the parent compound, particularly if they share similar functional groups and toxicological profiles. Therefore, it is highly probable that the concentration limits and use conditions for Resorcinol apply to this compound.

United States (US)

In the United States, the regulatory framework for cosmetic ingredients like this compound is less prescriptive than in the EU. The FDA does not maintain a pre-approved list of cosmetic ingredients, with the notable exception of color additives.[6][7] this compound is not found on the FDA's list of prohibited or restricted cosmetic ingredients.

A crucial aspect of its regulation in the US is its function as a hair dyeing agent. Most hair dyes in the US are classified as "coal-tar hair dyes."[8][9] Under the FD&C Act, coal-tar hair dyes are exempt from the FDA's color additive approval requirements, provided the product bears a specific warning statement and instructions for a preliminary skin test.[8][9] Given that this compound is a synthetic organic compound used in oxidative hair dye formulations, it is likely to be considered a coal-tar hair dye ingredient. This classification would exempt it from the need for pre-market approval as a color additive when used in hair dye products. For other cosmetic applications, the manufacturer is responsible for ensuring the safety of the product and its ingredients.

Performance Comparison of Skin Lightening Agents

This compound is also recognized for its skin lightening properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin synthesis. The following tables provide a comparative summary of the in vitro efficacy of this compound and other common skin lightening agents.

In Vitro Tyrosinase Inhibition
CompoundTyrosinase SourceIC50 (µM)Reference
This compound melan-a cells21.1[2]
4-ButylresorcinolHuman21[1][10]
Kojic AcidHuman~500[1]
Kojic AcidMushroom121 ± 5[3]
Arbutin (β-Arbutin)Humanin the millimolar range[1]
Arbutin (β-Arbutin)Mushroom900 (0.9 mM)[4]
HydroquinoneHumanin the millimolar range[1]
HydroquinoneMushroom37[11]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency.

In Vitro Melanin Synthesis Inhibition
CompoundCell LineIC50 (µM)Reference
4-ButylresorcinolMelanoDerm13.5[1][10]
HydroquinoneMelanoDerm< 40[1]
Kojic AcidMelanoDerm> 400[1]
ArbutinMelanoDerm> 5000[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for two key in vitro assays used to evaluate the efficacy of skin lightening agents.

Tyrosinase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is essential for melanin production.

Materials:

  • Mushroom tyrosinase (or human tyrosinase)

  • L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and a series of dilutions.

  • In a 96-well plate, add a specific volume of the phosphate buffer.

  • Add a defined volume of the tyrosinase enzyme solution to each well.

  • Add the test compound dilutions to the respective wells. A control well should contain the solvent only.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine substrate to each well.

  • Immediately measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.

  • Take kinetic readings at regular intervals for a defined period (e.g., 30 minutes).

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Melanin Synthesis Assay in B16 Melanoma Cells

This cell-based assay assesses the ability of a compound to reduce melanin production in a cell line that mimics melanocytes.

Materials:

  • B16 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of α-MSH to stimulate melanogenesis. Include a positive control (e.g., Kojic Acid) and a negative control (vehicle).

  • Incubate the cells for a specific period (e.g., 72 hours).

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 1N NaOH and incubate at a higher temperature (e.g., 60°C) to dissolve the melanin.

  • Measure the absorbance of the melanin content in the cell lysate at 405 nm using a microplate reader.

  • A parallel plate should be set up to determine cell viability (e.g., using an MTT assay) to ensure that the reduction in melanin is not due to cytotoxicity.

  • Calculate the percentage of melanin inhibition for each concentration of the test compound relative to the control.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Melanin_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound & Alternatives Inhibitor->Tyrosinase

Caption: The inhibitory action of this compound on the melanin synthesis pathway.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Tyrosinase & Substrate Solutions C Incubate Enzyme with Test Compound A->C B Prepare Test Compound Dilutions B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance (Kinetic Reading) D->E F Calculate % Inhibition & IC50 Value E->F

Caption: A streamlined workflow for the in vitro tyrosinase inhibition assay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Ethylresorcinol, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount to ensure a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the implementation of proper personal protective equipment (PPE) and handling procedures is non-negotiable.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Select gloves tested to a relevant standard (e.g., EN 374, US F739).[4]To prevent skin contact, which can cause irritation.[1][2]
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[4]To protect against serious eye irritation from dust particles or splashes.[1][2]
Body Protection A long-sleeved laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or coveralls should be worn.To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[2]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

Operational Protocol for Handling this compound

Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation.[1][2]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[1]
  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]
  • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.
  • Wash hands thoroughly after handling the substance.[1]

3. In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
  • If in eyes: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] Seek immediate medical attention.
  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan for this compound Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed container.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
  • Collect all cleaning materials as contaminated waste.

3. Final Disposal:

  • Dispose of the waste container through your institution's hazardous waste disposal program.[1] The waste must be handled in accordance with local, state, and federal regulations.[5]

Quantitative Safety Data

The following table provides a summary of available quantitative safety data for this compound and the related compound, Resorcinol.

Data PointValueCompoundReference
Acute Oral Toxicity (LD50) 550 mg/kg (rat)4-Hexylresorcinol[6]
NIOSH REL (TWA) 45 mg/m³ (10 ppm) over a 10-hour workshiftResorcinol[7]
NIOSH REL (STEL) 90 mg/m³ (20 ppm) over a 15-minute periodResorcinol[7]
ACGIH TLV (TWA) 45 mg/m³ (10 ppm) over an 8-hour workshiftResorcinol[7]
ACGIH TLV (STEL) 90 mg/m³ (20 ppm)Resorcinol[7]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Verify Fume Hood Operation A->B C Gather & Inspect PPE B->C D Prepare Spill Kit C->D E Don Appropriate PPE C->E F Weigh/Transfer in Fume Hood E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate Contaminated Waste H->I J Label Waste Container I->J K Store in Designated Area J->K L Arrange for Hazardous Waste Pickup K->L M Skin/Eye Contact P Flush with Water (15 min) M->P N Inhalation Q Move to Fresh Air N->Q O Spill R Contain & Clean Up O->R

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylresorcinol
Reactant of Route 2
4-Ethylresorcinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.